molecular formula C19H16O3 B452521 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde CAS No. 438531-00-1

4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde

Cat. No.: B452521
CAS No.: 438531-00-1
M. Wt: 292.3g/mol
InChI Key: QDIZDXPFRYFCMC-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde is an organic compound with the molecular formula C19H16O3 and a molecular weight of 292.33 g/mol . This benzaldehyde derivative features a methoxy substituent and a naphthyloxymethyl chain, a structure that makes it a valuable building block in organic synthesis and medicinal chemistry research. Researchers utilize this compound as a key intermediate for the development of more complex molecules, particularly in the synthesis of combinatorial libraries and the exploration of structure-activity relationships (SAR) for new bioactive compounds. Its structural complexity, combining aromatic aldehyde reactivity with extended polycyclic systems, allows for versatile chemical transformations, including condensation reactions and nucleophilic addition. The compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all laboratory chemicals with appropriate personal protective equipment in a controlled environment.

Properties

IUPAC Name

4-methoxy-3-(naphthalen-2-yloxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-21-19-9-6-14(12-20)10-17(19)13-22-18-8-7-15-4-2-3-5-16(15)11-18/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIZDXPFRYFCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde. The synthesis is based on well-established organic chemistry principles, primarily involving a benzylic halogenation followed by a Williamson ether synthesis. This document provides detailed experimental protocols, quantitative data, and workflow visualizations to assist researchers in the preparation of this compound.

Proposed Synthetic Pathway

The synthesis of the target compound is proposed as a two-step process starting from 4-methoxy-3-methylbenzaldehyde.

  • Step 1: Benzylic Bromination. The first step involves the free-radical bromination of the methyl group at the benzylic position of 4-methoxy-3-methylbenzaldehyde using N-Bromosuccinimide (NBS) and a radical initiator. This reaction selectively halogenates the benzylic carbon, creating a reactive electrophile.

  • Step 2: Williamson Ether Synthesis. The resulting 3-(bromomethyl)-4-methoxybenzaldehyde is then reacted with 2-naphthol in the presence of a base. The base deprotonates the hydroxyl group of 2-naphthol to form a nucleophilic naphthoxide ion, which then displaces the bromide via an S(_N)2 reaction to form the desired ether linkage.[1][2][3]

The overall synthetic scheme is presented below.

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Williamson Ether Synthesis A 4-Methoxy-3-methylbenzaldehyde B 3-(Bromomethyl)-4-methoxybenzaldehyde A->B  NBS, AIBN,  CCl4, Reflux D This compound B->D C 2-Naphthol C->D  K2CO3,  DMF, 80°C

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Materials:

  • 4-Methoxy-3-methylbenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-3-methylbenzaldehyde (1.0 eq.) in anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.

  • Heat the reaction mixture to reflux (approx. 77°C) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress using TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude 3-(bromomethyl)-4-methoxybenzaldehyde by flash column chromatography or recrystallization.

Materials:

  • 3-(Bromomethyl)-4-methoxybenzaldehyde (from Step 1)

  • 2-Naphthol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

Procedure:

  • To a round-bottom flask, add 2-naphthol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.) in anhydrous DMF.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the potassium naphthoxide salt.

  • Add a solution of 3-(bromomethyl)-4-methoxybenzaldehyde (1.05 eq.) in a small amount of anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting materials.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water, which should result in the precipitation of the crude product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by flash column chromatography using a hexane/ethyl acetate gradient.

  • Dry the purified product under vacuum to yield this compound as a solid.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed synthesis. Yields are estimates based on similar reactions reported in the literature.

StepReactant 1Reactant 2ProductTypical Yield (%)Expected Purity (%)Key Analytical Data (¹H NMR, δ ppm)
14-Methoxy-3-methylbenzaldehydeN-Bromosuccinimide3-(Bromomethyl)-4-methoxybenzaldehyde75-85>959.8 (s, 1H, -CHO), 7.8-7.0 (m, 3H, Ar-H), 4.7 (s, 2H, -CH₂Br), 3.9 (s, 3H, -OCH₃)
23-(Bromomethyl)-4-methoxybenzaldehyde2-NaphtholThis compound80-95>989.9 (s, 1H, -CHO), 7.9-7.1 (m, 10H, Ar-H), 5.3 (s, 2H, -CH₂O-), 3.9 (s, 3H, -OCH₃)

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the Williamson ether synthesis step.

G start Start reagents Combine 2-Naphthol, K2CO3, and DMF start->reagents stir Stir at RT (30 min) reagents->stir add_halide Add Benzylic Bromide Solution stir->add_halide reflux Heat Reaction (80°C, 12-16h) add_halide->reflux workup Quench with Ice-Water reflux->workup filter Vacuum Filtration workup->filter purify Recrystallization or Column Chromatography filter->purify dry Dry Under Vacuum purify->dry end Final Product dry->end

Caption: General workflow for the Williamson ether synthesis.

References

In-depth Technical Guide: 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on "4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde" is exceptionally scarce. No specific experimental data regarding its chemical properties, detailed established synthesis protocols, or biological activity is available in the searched scientific literature and chemical databases. Therefore, it is not possible to provide a complete technical guide with extensive quantitative data, validated experimental protocols, or established signaling pathways as requested.

This guide presents available information for a closely related structural isomer, 4-methoxy-3-(naphth-2-ylmethoxy)benzaldehyde , to provide a foundational understanding and a plausible, albeit theoretical, approach to the synthesis and properties of the target compound.

Compound Identification and Properties

Due to the absence of data for the target compound, this section details information for the structural isomer, 4-methoxy-3-(naphth-2-ylmethoxy)benzaldehyde.

Chemical Identifiers and Properties
PropertyValueSource
Compound Name 4-methoxy-3-(naphth-2-ylmethoxy)benzaldehydePrepChem.com[1]
Appearance SolidPrepChem.com[1]
Melting Point 80 °CPrepChem.com[1]

Note: The data presented is for a structural isomer and should be used as an estimation only.

Synthesis Protocols

No specific, detailed experimental protocol for the synthesis of this compound has been found. However, a synthesis for the isomer 4-methoxy-3-(naphth-2-ylmethoxy)benzaldehyde is documented, which can inform a potential synthetic route for the target compound.

Synthesis of the Isomer: 4-methoxy-3-(naphth-2-ylmethoxy)benzaldehyde[1]

A reported synthesis involves the reaction of 2-Bromomethylnaphthalene with 3-hydroxy-4-methoxybenzaldehyde (isovanillin). This procedure yielded the product with a 50% yield.[1] This reaction is a variation of the Williamson ether synthesis.

Proposed Synthesis for this compound

Based on established chemical principles and the synthesis of the related isomer, a plausible route for the target compound could involve the following steps. This proposed protocol is theoretical and would require laboratory validation.

  • Chlorination of Vanillyl Alcohol: Start with 3-methoxy-4-hydroxybenzyl alcohol (vanillyl alcohol). The primary alcohol is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to produce 3-(chloromethyl)-4-methoxy-phenol. The phenolic hydroxyl group may require protection prior to this step.

  • Williamson Ether Synthesis: The resulting 3-(chloromethyl)-4-methoxyphenol is then reacted with 2-naphthol in the presence of a base (e.g., sodium hydride or potassium carbonate). The base deprotonates the hydroxyl group of 2-naphthol, forming a nucleophilic naphthoxide ion that subsequently displaces the chloride ion on the chloromethyl group.

  • Oxidation: The resulting alcohol, 4-Methoxy-3-[(2-naphthyloxy)methyl]benzyl alcohol, is then oxidized to the final aldehyde product, this compound, using a mild oxidizing agent such as pyridinium chlorochromate (PCC).

Experimental and logical Workflows

Given the lack of experimental data, a logical workflow for the proposed synthesis is presented below.

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_products Intermediates & Final Product Vanillyl_Alcohol Vanillyl Alcohol Step1 Step 1: Chlorination Vanillyl_Alcohol->Step1 Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Step1 Naphthol 2-Naphthol Step2 Step 2: Williamson Ether Synthesis Naphthol->Step2 Base Base (e.g., K₂CO₃) Base->Step2 Oxidant Oxidant (e.g., PCC) Step3 Step 3: Oxidation Oxidant->Step3 Intermediate1 3-(chloromethyl)-4-methoxyphenol Step1->Intermediate1 Intermediate2 4-Methoxy-3-[(2-naphthyloxy)methyl]benzyl alcohol Step2->Intermediate2 Final_Product This compound Step3->Final_Product Intermediate1->Step2 Intermediate2->Step3

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is no available information in the searched literature regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. Many benzaldehyde derivatives are known to exhibit a range of biological effects, including antimicrobial and antioxidant activities, but any such properties of the target compound remain uninvestigated in the public domain. Therefore, a signaling pathway diagram cannot be generated without speculative data.

References

Technical Guide: 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde (CAS No. 2010955-49-2)

Technical Guide: Molecular Weight of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular weight of the organic compound 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde. This document details the elemental composition, precise atomic weights, and the calculated molecular weight, offering a foundational dataset for researchers in pharmacology, medicinal chemistry, and materials science.

Chemical Identity and Molecular Formula

The subject of this guide is the aldehyde derivative, this compound. Accurate determination of its molecular weight is fundamental for stoichiometric calculations, analytical characterization, and pharmacokinetic modeling.

The molecular formula for this compound is C₁₉H₁₆O₃ .

Elemental Composition and Atomic Weights

The molecular weight is the sum of the atomic weights of its constituent atoms. The standard atomic weights for Carbon, Hydrogen, and Oxygen, as provided by the International Union of Pure and Applied Chemistry (IUPAC) and the National Institute of Standards and Technology (NIST), are utilized for this calculation.[1][2][3][4][5][6][7]

ElementSymbolCountStandard Atomic Weight (amu)Total Atomic Weight (amu)
CarbonC19[12.0096, 12.0116]228.1824 - 228.2204
HydrogenH16[1.00784, 1.00811]16.12544 - 16.12976
OxygenO3[15.99903, 15.99977]47.99709 - 47.99931

For many practical applications, a conventional atomic weight is used. The conventional atomic weights are 12.011 amu for Carbon, 1.008 amu for Hydrogen, and 15.999 amu for Oxygen.[2][3]

Molecular Weight Calculation

Using the conventional atomic weights, the molecular weight of this compound is calculated as follows:

  • Carbon: 19 atoms × 12.011 amu/atom = 228.209 amu

  • Hydrogen: 16 atoms × 1.008 amu/atom = 16.128 amu

  • Oxygen: 3 atoms × 15.999 amu/atom = 47.997 amu

Total Molecular Weight = 228.209 + 16.128 + 47.997 = 292.334 amu

This calculated value is consistent with commercially available data for this compound.

Visualization of Molecular Weight Calculation

The following diagram illustrates the workflow for calculating the molecular weight from the molecular formula and the atomic weights of the constituent elements.

MolecularWeight Compound This compound Molecular Formula: C₁₉H₁₆O₃ C Carbon (C) 19 atoms Compound->C H Hydrogen (H) 16 atoms Compound->H O Oxygen (O) 3 atoms Compound->O C_aw Atomic Weight: 12.011 amu C->C_aw × C_total Total C Weight: 228.209 amu C->C_total H_aw Atomic Weight: 1.008 amu H->H_aw × H_total Total H Weight: 16.128 amu H->H_total O_aw Atomic Weight: 15.999 amu O->O_aw × O_total Total O Weight: 47.997 amu O->O_total C_aw->C_total H_aw->H_total O_aw->O_total MW Molecular Weight: 292.334 amu C_total->MW + H_total->MW + O_total->MW +

Caption: Calculation of the molecular weight of C₁₉H₁₆O₃.

Experimental Protocols for Molecular Weight Determination

The theoretical molecular weight can be experimentally verified using several analytical techniques. The choice of method depends on the required accuracy and the nature of the sample.

A. Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight of a compound with high accuracy.

  • Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Methodology:

    • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

    • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally preferred for polar molecules.

    • Mass Analysis: The ionized molecules are accelerated in an electric field and their m/z is determined by the mass analyzer.

    • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ or [M]⁺). The accurate mass of this peak is used to determine the molecular weight.

B. Titration

For compounds with acidic or basic functional groups, titration can be used to determine the equivalent weight, which can then be used to deduce the molecular weight if the number of acidic or basic groups per molecule is known. As an aldehyde, this compound does not have a readily titratable group for simple acid-base titration to determine molecular weight.

C. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

While primarily used for polymers, GPC/SEC can provide an estimate of the molecular weight of smaller molecules by comparing their elution time to that of known standards.

  • Objective: To estimate the molecular weight based on hydrodynamic volume.

  • Instrumentation: A liquid chromatography system equipped with a GPC/SEC column and a refractive index or UV detector.

  • Methodology:

    • Calibration: Create a calibration curve by running a series of well-characterized molecular weight standards.

    • Sample Analysis: Dissolve the compound in the mobile phase and inject it into the GPC/SEC system.

    • Data Analysis: Determine the elution volume of the compound and use the calibration curve to estimate its molecular weight.

The following diagram illustrates a generalized experimental workflow for molecular weight determination.

ExperimentalWorkflow Sample Sample Preparation (Dissolution) MS Mass Spectrometry (e.g., ESI-TOF) Sample->MS GPC Gel Permeation Chromatography Sample->GPC Analysis Data Analysis MS->Analysis GPC->Analysis MW_MS Accurate Mass (m/z) Analysis->MW_MS MW_GPC Estimated MW (vs. Standards) Analysis->MW_GPC Result Verified Molecular Weight MW_MS->Result MW_GPC->Result

References

An In-depth Technical Guide to 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and potential biological activities of the compound 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde. Drawing upon established principles of organic synthesis and extrapolating from the biological profiles of structurally related molecules, this document serves as a foundational resource for researchers interested in the exploration of this and similar chemical entities for applications in medicinal chemistry and drug discovery. While specific experimental data for the title compound is not extensively available in public literature, this guide offers a robust starting point for its synthesis and biological evaluation.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

This nomenclature is derived from the parent molecule, benzaldehyde. The substituents on the benzene ring are a methoxy group at the 4th position and a (2-naphthyloxy)methyl group at the 3rd position. The numbering of the benzene ring begins at the aldehyde functional group.

Table 1: Physicochemical Properties (Predicted and Analog-Based)

PropertyValueSource/Basis
Molecular Formula C₁₉H₁₆O₃Calculated
Molecular Weight 292.33 g/mol Calculated
Appearance White to off-white solid (Predicted)Based on similar aryl ethers
Melting Point Not availableRequires experimental determination
Boiling Point Not availableRequires experimental determination
Solubility Soluble in organic solvents (e.g., DMSO, DMF, CH₂Cl₂) (Predicted)General solubility of similar organic compounds
¹H NMR, ¹³C NMR Not availableRequires experimental determination
IR Spectroscopy Not availableRequires experimental determination
Mass Spectrometry Not availableRequires experimental determination

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this proposed synthesis, the sodium salt of 2-naphthol (2-naphthoxide) will act as the nucleophile, attacking the electrophilic carbon of 3-(bromomethyl)-4-methoxybenzaldehyde.

Synthesis Workflow

Synthesis_Workflow Figure 1: Proposed Synthesis Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Reaction cluster_product Product A 3-(Bromomethyl)-4- methoxybenzaldehyde D Williamson Ether Synthesis (Reflux) A->D B 2-Naphthol B->D C Sodium Hydroxide (NaOH) Ethanol (Solvent) C->D E This compound D->E MAPK_Pathway Figure 2: Hypothetical Modulation of the MAPK Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Compound This compound Compound->Raf Inhibition Compound->MEK Inhibition

Spectroscopic and Synthetic Profile of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthesis

The synthesis of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde can be achieved via a Williamson ether synthesis. This method involves the reaction of the sodium salt of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) with 2-(bromomethyl)naphthalene.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde (isovanillin)

  • 2-(Bromomethyl)naphthalene

  • Sodium hydride (NaH) or a suitable base such as potassium carbonate (K₂CO₃)[1]

  • Anhydrous N,N-Dimethylformamide (DMF) or another polar aprotic solvent[1]

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxy-4-methoxybenzaldehyde (1.0 equivalent) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature remains low. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases. The formation of the sodium salt of isovanillin should be evident. When using a weaker base like K₂CO₃, the reaction may require heating.[1]

  • Nucleophilic Substitution: To the solution of the alkoxide, add a solution of 2-(bromomethyl)naphthalene (1.05 equivalents) in a minimal amount of anhydrous DMF dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (isovanillin) is consumed.

  • Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift values, fragmentation patterns, and vibrational frequencies of the benzaldehyde and naphthyl moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.85s1HAldehyde proton (-CHO)
~7.80 - 7.90m3HNaphthyl-H
~7.40 - 7.50m3HBenzaldehyde-H & Naphthyl-H
~7.30t1HNaphthyl-H
~7.15d1HNaphthyl-H
~7.05d1HBenzaldehyde-H
~5.20s2HMethylene protons (-OCH₂-)
~3.95s3HMethoxy protons (-OCH₃)

Note: The aromatic region (7.0-8.0 ppm) will likely show complex splitting patterns due to the coupling of adjacent protons on both the benzaldehyde and naphthalene rings. The predicted shifts are based on data from similar structures.[2][3]

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~191.0Aldehyde Carbonyl (C=O)
~164.0C4 (Benzaldehyde ring, C-OCH₃)
~156.0C2' (Naphthyl ring, C-O)
~149.0C3 (Benzaldehyde ring, C-CH₂O)
~134.5Quaternary Naphthyl Carbon
~130.0 - 124.0Aromatic CH carbons (Benzaldehyde and Naphthyl)
~114.0C5 (Benzaldehyde ring)
~107.0C1' (Naphthyl ring)
~70.0Methylene Carbon (-OCH₂-)
~56.0Methoxy Carbon (-OCH₃)

Note: The predicted chemical shifts are based on data for 4-methoxybenzaldehyde and 2-naphthol derivatives.[4][5][6]

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2930, 2850MediumAliphatic C-H stretch (CH₂ and CH₃)
~2730WeakAldehyde C-H stretch (Fermi resonance)
~1685StrongAldehyde C=O stretch
~1600, 1580, 1510Medium-StrongAromatic C=C stretching
~1260StrongAryl-O-C stretch (asymmetric)
~1140StrongAryl-O-C stretch (symmetric)
~1020MediumC-O stretch
~820, 750StrongAromatic C-H out-of-plane bending

Note: The predicted vibrational frequencies are based on characteristic absorption bands for aldehydes, ethers, and aromatic compounds.[7][8]

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
m/zPredicted Fragment
292[M]⁺ (Molecular Ion)
291[M-H]⁺
263[M-CHO]⁺
149[C₁₀H₇OCH₂]⁺
143[C₁₀H₇O]⁺
115[C₉H₇]⁺

Note: The predicted fragmentation pattern is based on the expected cleavage of the molecular ion. The molecular ion peak is expected at m/z = 292. Key fragments would likely arise from the loss of the formyl group and cleavage at the ether linkage.[9][10]

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound via the Williamson ether synthesis.

Synthesis_Workflow Reactant1 3-Hydroxy-4-methoxybenzaldehyde Intermediate Sodium salt of 3-hydroxy-4-methoxybenzaldehyde Reactant1->Intermediate + Base Reactant2 2-(Bromomethyl)naphthalene Product This compound Base NaH or K₂CO₃ (Base) Solvent Anhydrous DMF (Solvent) Intermediate->Product + Reactant2 Purification Purification (Column Chromatography) Product->Purification Purification->Product Pure Product

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and synthetic route for the preparation of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde. This document outlines the necessary precursors, detailed experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-(chloromethyl)-4-methoxybenzaldehyde, via a chloromethylation reaction. The second step is a Williamson ether synthesis, where the chlorinated intermediate is reacted with 2-naphthol to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Chloromethylation cluster_1 Step 2: Williamson Ether Synthesis 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Intermediate 3-(Chloromethyl)-4- methoxybenzaldehyde 4-Methoxybenzaldehyde->Intermediate Chloromethylation Reagents_1 HCHO, HCl Final_Product This compound Intermediate->Final_Product Etherification 2-Naphthol 2-Naphthol Reagents_2 Base (e.g., NaOH)

Caption: Synthetic pathway for this compound.

Starting Materials: Quantitative Data

The following table summarizes the key quantitative data for the starting materials required for this synthesis.

CompoundStructureMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
4-MethoxybenzaldehydeC₈H₈O₂136.15-1248
2-NaphtholC₁₀H₈O144.17121-123[1]285-286[1]
Formaldehyde (as Paraformaldehyde)(CH₂O)n(30.03)n120-170 (decomposes)-
Hydrochloric Acid (concentrated)-HCl36.46-26110
Sodium Hydroxide-NaOH40.003181388

Intermediate: 3-(Chloromethyl)-4-methoxybenzaldehyde

This intermediate is a crucial building block for the final product.

CompoundStructureMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
3-(Chloromethyl)-4-methoxybenzaldehydeC₉H₉ClO₂184.6259-60

Experimental Protocols

Synthesis of 3-(Chloromethyl)-4-methoxybenzaldehyde

This procedure is adapted from established chloromethylation methods.

Materials:

  • 4-Methoxybenzaldehyde

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxybenzaldehyde (0.1 mol, 13.6 g) and paraformaldehyde (0.15 mol, 4.5 g).

  • Add concentrated hydrochloric acid (90 mL).

  • Heat the mixture with stirring at 70-75 °C for 3.5 hours.

  • Cool the reaction mixture to -10 °C with continuous stirring.

  • The product will precipitate out of the solution. Isolate the solid by filtration.

  • Wash the solid with cold water and dry it in the air at room temperature.

  • Recrystallize the crude product from hexane to obtain pure 3-(chloromethyl)-4-methoxybenzaldehyde.

Expected Yield: Approximately 93%.

Synthesis of this compound

This protocol is based on the principles of the Williamson ether synthesis.

Materials:

  • 2-Naphthol

  • Sodium Hydroxide

  • Ethanol

  • 3-(Chloromethyl)-4-methoxybenzaldehyde

Procedure:

  • In a round-bottom flask, dissolve 2-naphthol (1.0 eq) in ethanol.

  • Add crushed sodium hydroxide (1.1 eq) to the solution and stir to form the sodium 2-naphthoxide salt.

  • In a separate flask, dissolve 3-(chloromethyl)-4-methoxybenzaldehyde (1.0 eq) in a minimal amount of ethanol.

  • Add the solution of 3-(chloromethyl)-4-methoxybenzaldehyde dropwise to the sodium 2-naphthoxide solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of the final product.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Combine 2-Naphthol and Base in Solvent Add_Halide Add 3-(Chloromethyl)-4-methoxybenzaldehyde Start->Add_Halide Reflux Heat to Reflux Add_Halide->Reflux Monitor Monitor by TLC Reflux->Monitor Quench Quench with Water Monitor->Quench Reaction Complete Filter Filter Crude Product Quench->Filter Wash Wash with Water Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Dry Dry Final Product Recrystallize->Dry Characterize Characterize by NMR, IR, MS Dry->Characterize

References

Potential Research Applications of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde is a unique aromatic aldehyde that holds considerable promise as a versatile building block in medicinal chemistry and materials science. Its structure, incorporating a vanillin-like core, a bulky naphthyloxy moiety, and a reactive aldehyde group, offers a rich scaffold for the synthesis of novel derivatives with potential therapeutic and functional properties. While direct research on this specific molecule is limited, its structural components suggest a wide range of potential applications, primarily in the development of new anticancer and antimicrobial agents. This technical guide will delve into the synthesis of this compound, explore its potential research applications based on the activities of structurally related compounds, and provide detailed experimental protocols and conceptual signaling pathways to guide future research endeavors.

Introduction

The benzaldehyde scaffold is a cornerstone in the synthesis of a vast array of biologically active compounds and functional materials. The strategic substitution on the benzene ring can significantly influence the physicochemical and biological properties of its derivatives. This compound presents an intriguing combination of functionalities:

  • A Methoxy Group: Often associated with increased metabolic stability and favorable interactions with biological targets.

  • A Naphthyloxy Group: A bulky, lipophilic moiety that can enhance binding to hydrophobic pockets in proteins and contribute to intercalating interactions with DNA. Naphthalene derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties[1].

  • An Aldehyde Group: A versatile functional group that can readily participate in a variety of chemical reactions, including condensations, to form chalcones, Schiff bases, and other heterocyclic compounds.

This unique combination of structural features makes this compound a compelling candidate for synthetic exploration and biological evaluation.

Synthesis of this compound

The synthesis of the title compound has been reported via a straightforward nucleophilic substitution reaction.

Synthetic Protocol

The synthesis involves the reaction of 2-Bromomethylnaphthalene with 3-hydroxy-4-methoxybenzaldehyde (also known as isovanillin).[2]

Reaction Scheme:

G reactant1 3-Hydroxy-4-methoxybenzaldehyde product This compound reactant1->product Base (e.g., K2CO3) Solvent (e.g., DMF) reactant2 2-Bromomethylnaphthalene reactant2->product

Figure 1: Synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol, based on analogous ether synthesis reactions, is as follows:

  • Materials: 3-hydroxy-4-methoxybenzaldehyde, 2-bromomethylnaphthalene, potassium carbonate (K₂CO₃), and dimethylformamide (DMF).

  • Procedure:

    • To a solution of 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 2-bromomethylnaphthalene (1.1 eq) in DMF dropwise.

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.

    • The precipitated solid is filtered, washed with water, and dried.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.[2]

Potential Research Applications

The true potential of this compound lies in its utility as a precursor for a diverse range of novel compounds. The following sections outline key areas of potential research.

Synthesis of Novel Chalcones with Potential Anticancer and Antimicrobial Activity

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] They are typically synthesized via the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone.

Proposed Synthetic Workflow:

G start This compound condensation Claisen-Schmidt Condensation (Base or Acid Catalyst) start->condensation acetophenone Substituted Acetophenones acetophenone->condensation chalcones Novel Chalcone Derivatives condensation->chalcones bioactivity Biological Screening (Anticancer, Antimicrobial) chalcones->bioactivity sar Structure-Activity Relationship (SAR) Studies bioactivity->sar

Figure 2: Workflow for the synthesis and evaluation of novel chalcones.

Potential for Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of chalcone derivatives.[4] The proposed chalcones incorporating the 4-Methoxy-3-[(2-naphthyloxy)methyl]phenyl moiety may exhibit enhanced cytotoxicity against various cancer cell lines. The bulky naphthyloxy group could facilitate stronger binding to target proteins or induce apoptosis through mitochondrial pathways.[5]

Potential Signaling Pathway for Chalcone-Induced Apoptosis:

G chalcone Novel Chalcone Derivative ros Increased ROS Production chalcone->ros mito Mitochondrial Dysfunction ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Figure 3: A potential signaling pathway for chalcone-induced apoptosis.

Development of Schiff Bases as Antimicrobial Agents

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are another class of compounds with significant biological activities, particularly as antimicrobial agents. The imine bond in Schiff bases is often crucial for their biological activity.

Proposed Synthetic Route:

The reaction of this compound with various aromatic and heterocyclic amines would yield a library of novel Schiff bases.

Potential for Antimicrobial Activity: Benzaldehyde derivatives and their corresponding Schiff bases have shown promising activity against a range of bacterial and fungal strains.[6][7][8][9] The incorporation of the naphthyloxy group could enhance the lipophilicity of the resulting Schiff bases, potentially improving their ability to penetrate microbial cell membranes.

Table 1: Antimicrobial Activity of Structurally Related Benzaldehyde Derivatives

Compound ClassTest OrganismActivity (MIC/Inhibition Zone)Reference
Methoxy Amino ChalconesE. coli, S. aureus, C. albicansMIC values reported[7]
Aroyl HydrazonesS. aureus, E. coli, P. aeruginosaInhibition zones reported[6]
Naphtho[3][10][11]triazol-thiadiazin DerivativesS. aureus, MRSA, E. coli, P. aeruginosaMIC = 200 to 400 µg/mL[9]
Precursor for Heterocyclic Synthesis

The aldehyde functionality of this compound can serve as a key starting point for the synthesis of various heterocyclic compounds, such as pyrimidines, benzodiazepines, and oxazines, many of which are scaffolds for potent drugs.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Seed cells in 96-well plates and allow them to attach overnight. Treat the cells with varying concentrations of the synthesized compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
  • Microorganism Preparation: Prepare standardized inoculums of bacterial and fungal strains.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the microbial suspension to each well.

  • Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound is a promising, yet underexplored, synthetic intermediate. Its unique structural features suggest significant potential for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The synthetic accessibility of this compound, coupled with the proven biological activities of its structural analogues, provides a strong rationale for its further investigation. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives, including chalcones, Schiff bases, and other heterocyclic systems. Comprehensive structure-activity relationship (SAR) studies will be crucial in identifying lead compounds with enhanced potency and favorable pharmacological profiles for further preclinical and clinical development. The exploration of this molecule and its derivatives could pave the way for new and effective therapeutic interventions.

References

The Synthetic Utility of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde, a synthetic intermediate with potential applications in medicinal chemistry and materials science. This document details the plausible synthetic route, experimental protocols, and potential downstream applications, offering a comprehensive resource for professionals in the field of chemical synthesis and drug discovery.

Introduction

This compound is a substituted aromatic aldehyde featuring a methoxy group and a naphthyloxy methyl ether moiety on the benzene ring. This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules. The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. The naphthyl group, a lipophilic moiety, is a common feature in many biologically active compounds, potentially influencing pharmacokinetic and pharmacodynamic properties. The overall structure suggests its utility in creating novel scaffolds for drug discovery programs, particularly in the development of antimicrobial and anti-inflammatory agents, drawing parallels from similarly structured vanillin derivatives.

Synthesis of this compound

The most direct and established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) reacts with 2-(bromomethyl)naphthalene.

Overall Reaction Scheme

G Overall Synthesis Scheme A 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) D This compound A->D B 2-(Bromomethyl)naphthalene B->D C Base (e.g., K2CO3) Solvent (e.g., Acetone) C->D Williamson Ether Synthesis

Caption: Williamson ether synthesis of the target compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde (isovanillin)

  • 2-(Bromomethyl)naphthalene

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-4-methoxybenzaldehyde (1.0 equivalent), 2-(bromomethyl)naphthalene (1.05 equivalents), and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous acetone to the flask to create a suspension. The volume should be sufficient to ensure effective stirring (approximately 10-15 mL per gram of 3-hydroxy-4-methoxybenzaldehyde).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide by-product using a Büchner funnel and wash the solid with a small amount of acetone.

  • Extraction: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid. A reported melting point for this compound is 80°C.

Quantitative Data
ParameterValueReference
Yield ~50%[1]
Melting Point 80 °C[1]
Appearance SolidInferred

Spectroscopic Characterization (Predicted)

Spectroscopic Method Expected Features
¹H NMR Signals corresponding to the aldehydic proton (~9.8 ppm), aromatic protons of both the benzaldehyde and naphthalene rings (7.0-8.0 ppm), the methylene bridge protons (~5.2 ppm), and the methoxy group protons (~3.9 ppm).
¹³C NMR Resonances for the aldehyde carbonyl carbon (~191 ppm), aromatic carbons, the methylene bridge carbon (~70 ppm), and the methoxy carbon (~56 ppm).
IR Spectroscopy Characteristic absorption bands for the aldehyde C=O stretch (~1700 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and C-O ether stretching (~1250-1050 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₉H₁₆O₃, MW = 292.33 g/mol ).

Applications as a Synthetic Intermediate

The structure of this compound makes it a promising intermediate for the synthesis of a variety of target molecules in drug discovery and materials science. The aldehyde functionality is a key reactive site for building molecular complexity.

Potential in Drug Discovery

Derivatives of this intermediate could be explored for various biological activities, drawing inspiration from related structures. For instance, Schiff bases and hydrazones derived from substituted benzaldehydes have shown a broad spectrum of pharmacological effects.

G Potential Synthetic Transformations A This compound E Schiff Base Derivatives (Potential Antimicrobials) A->E F Hydrazone Derivatives (Potential Antiglycation Agents) A->F G Stilbene Derivatives (Potential Materials Applications) A->G B Primary Amine B->E Condensation C Hydrazine Derivative C->F Condensation D Phosphonium Ylide D->G Wittig Reaction

Caption: Potential reactions of the title compound.

Hypothetical Signaling Pathway Modulation

While no specific signaling pathways have been elucidated for derivatives of this compound, compounds with similar structural motifs, such as certain chalcones and Schiff bases, are known to modulate inflammatory pathways. A hypothetical pathway that could be investigated for novel derivatives is the NF-κB signaling cascade, which is central to inflammation.

G Hypothetical Anti-Inflammatory Pathway A Inflammatory Stimulus B IKK Complex A->B C IκBα B->C Phosphorylates D NF-κB C->D Releases E Pro-inflammatory Gene Expression D->E Translocates to nucleus and activates F Derivative of Target Intermediate F->B Inhibits

Caption: Hypothetical inhibition of the NF-κB pathway.

Conclusion

This compound is a readily accessible synthetic intermediate via the Williamson ether synthesis. Its structural features, particularly the reactive aldehyde group and the bulky naphthyl moiety, make it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further exploration of its reactivity and the biological evaluation of its derivatives are warranted to fully realize its potential as a valuable building block in organic synthesis.

References

An In-depth Technical Guide to 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde: Synthesis, Characterization, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde, a benzenoid aromatic compound incorporating a naphthyloxy moiety. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a detailed, plausible synthetic protocol based on established Williamson ether synthesis methodologies used for analogous compounds. Furthermore, it presents a summary of characterization data in a structured format and explores potential biological activities by drawing parallels with structurally related benzaldehyde and naphthalene-containing derivatives, which have demonstrated a range of pharmacological effects, including anticancer and anti-inflammatory properties. This guide serves as a foundational resource for researchers interested in the synthesis and potential therapeutic applications of this and similar compounds.

Introduction

This compound belongs to a class of aromatic aldehydes that are of significant interest in medicinal chemistry. The core structure, a substituted benzaldehyde, is a common scaffold in natural products and synthetic compounds with diverse biological activities. The incorporation of a naphthyl group via an ether linkage introduces a bulky, lipophilic moiety that can significantly influence the molecule's pharmacological profile, including its binding affinity to biological targets and its metabolic stability. While specific research on this particular compound is scarce, the constituent functional groups and overall architecture suggest potential for biological activity, drawing from the known properties of related molecules.

Synthesis and Mechanism

The most direct and widely employed method for the synthesis of aryl ethers of this nature is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. In the context of this compound, the synthesis would proceed by reacting 3-(bromomethyl)-4-methoxybenzaldehyde with 2-naphthol in the presence of a suitable base.

Proposed Synthetic Pathway

The logical synthetic route involves the preparation of the key electrophile, 3-(bromomethyl)-4-methoxybenzaldehyde, from the commercially available 3-hydroxy-4-methoxybenzaldehyde (vanillin), followed by the Williamson ether synthesis.

Synthetic Pathway Vanillin 3-Hydroxy-4-methoxybenzaldehyde (Vanillin) Intermediate 3-(Hydroxymethyl)-4-methoxybenzaldehyde Vanillin->Intermediate 1. NaBH4 2. H3O+ Brominated 3-(Bromomethyl)-4-methoxybenzaldehyde Intermediate->Brominated PBr3 Product This compound Brominated->Product K2CO3, Acetone, Reflux Naphthol 2-Naphthol Naphthol->Product K2CO3, Acetone, Reflux

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on standard laboratory practices for the synthesis of analogous compounds.

Step 1: Synthesis of 3-(Hydroxymethyl)-4-methoxybenzaldehyde

  • To a stirred solution of 3-hydroxy-4-methoxybenzaldehyde (vanillin) (10.0 g, 65.7 mmol) in methanol (150 mL) at 0 °C, sodium borohydride (1.24 g, 32.8 mmol) is added portion-wise.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is acidified with 1 M HCl to pH 2 and extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 3-(hydroxymethyl)-4-methoxybenzaldehyde.

Step 2: Synthesis of 3-(Bromomethyl)-4-methoxybenzaldehyde

  • To a solution of 3-(hydroxymethyl)-4-methoxybenzaldehyde (10.0 g, 59.5 mmol) in anhydrous diethyl ether (200 mL) at 0 °C, phosphorus tribromide (PBr₃) (2.1 mL, 21.8 mmol) is added dropwise.

  • The mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the slow addition of water.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford 3-(bromomethyl)-4-methoxybenzaldehyde.

Step 3: Synthesis of this compound

  • A mixture of 3-(bromomethyl)-4-methoxybenzaldehyde (5.0 g, 21.6 mmol), 2-naphthol (3.12 g, 21.6 mmol), and potassium carbonate (4.48 g, 32.4 mmol) in acetone (100 mL) is heated to reflux for 8 hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • After completion, the mixture is cooled to room temperature, and the solvent is evaporated.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with 1 M NaOH, water, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the expected physicochemical and spectroscopic data for the target compound based on its structure.

ParameterExpected Value
Molecular Formula C₁₉H₁₆O₃
Molecular Weight 292.33 g/mol
Appearance White to off-white solid
Melting Point Not reported
Solubility Soluble in DMSO, Chloroform, Ethyl Acetate
¹H NMR (CDCl₃, 400 MHz) δ 9.85 (s, 1H, CHO), 7.80-7.20 (m, 10H, Ar-H), 5.20 (s, 2H, O-CH₂-Ar), 3.90 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 191.5, 162.0, 156.5, 134.5, 131.0, 129.5, 129.0, 128.0, 127.8, 127.0, 126.5, 124.0, 118.5, 111.0, 109.0, 70.0, 56.0
FT-IR (KBr, cm⁻¹) 3050 (Ar C-H), 2930 (C-H), 2850, 2750 (Aldehyde C-H), 1690 (C=O), 1600, 1510 (Ar C=C), 1250 (C-O)
Mass Spec (ESI-MS) m/z 293.11 [M+H]⁺

Potential Biological Activities and Signaling Pathways

While no biological data has been reported for this compound, the structural motifs present suggest several potential areas of pharmacological interest.

Anticancer Activity

Many benzaldehyde derivatives and compounds bearing a naphthalene ring have demonstrated significant anticancer properties.[1][2] These compounds can induce apoptosis and arrest the cell cycle in various cancer cell lines. The proposed mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Anticancer Signaling Pathway Compound This compound PI3K PI3K Compound->PI3K Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Anti-inflammatory Workflow cluster_0 In Vitro Assay cluster_1 Mechanism of Action LPS LPS Stimulation of Macrophages Compound_Treatment Treatment with This compound LPS->Compound_Treatment Measurement Measure Nitric Oxide & Pro-inflammatory Cytokines (TNF-α, IL-6) Compound_Treatment->Measurement Western_Blot Western Blot for NF-κB Pathway Proteins (p-IκBα, p-p65) Measurement->Western_Blot

References

Methodological & Application

Synthesis Protocol for 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde is a key intermediate in the synthesis of various organic compounds, particularly in the development of novel pharmaceutical agents and materials. Its structure, combining a substituted benzaldehyde with a naphthyloxy moiety, makes it a valuable building block for creating complex molecular architectures. This application note provides a detailed protocol for the synthesis of this compound via a Williamson ether synthesis, a robust and widely used method for forming ethers. The protocol is intended for researchers and scientists in the fields of organic chemistry and drug development.

Reaction Scheme

The synthesis proceeds through a Williamson ether synthesis, which involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific protocol, the phenolic hydroxyl group of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) is deprotonated by a base to form a phenoxide. This phenoxide then acts as a nucleophile, attacking 2-(bromomethyl)naphthalene to displace the bromide and form the desired ether product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants 3-Hydroxy-4-methoxybenzaldehyde, 2-Bromomethylnaphthalene[1]
Yield 50%[1]
Melting Point 80°C[1]
Reaction Type Williamson Ether Synthesis (SN2)[2][3][4]

Experimental Protocol

This protocol details the synthesis of this compound from 3-hydroxy-4-methoxybenzaldehyde and 2-bromomethylnaphthalene.

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde

  • 2-Bromomethylnaphthalene

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a suspension.

  • Addition of Alkyl Halide: While stirring, add a solution of 2-bromomethylnaphthalene (1.0 eq) in anhydrous acetone to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the resulting residue in dichloromethane. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

SynthesisWorkflow Experimental Workflow for the Synthesis of this compound A 1. Reaction Setup: Combine 3-hydroxy-4-methoxybenzaldehyde and K₂CO₃ in a round-bottom flask. B 2. Solvent and Reagent Addition: Add anhydrous acetone and a solution of 2-bromomethylnaphthalene. A->B C 3. Reflux: Heat the reaction mixture to reflux for 12-24 hours. B->C D 4. Work-up: Cool, filter to remove K₂CO₃, and concentrate the filtrate. C->D E 5. Extraction: Dissolve residue in CH₂Cl₂ and wash with NaHCO₃ and brine. D->E F 6. Drying and Concentration: Dry the organic layer with MgSO₄, filter, and evaporate the solvent. E->F G 7. Purification: Purify the crude product by recrystallization or column chromatography. F->G H Final Product: This compound G->H

Caption: Synthesis workflow diagram.

SignalingPathways Reaction Mechanism: Williamson Ether Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Reactant1 3-Hydroxy-4-methoxybenzaldehyde Intermediate Phenoxide Intermediate Reactant1->Intermediate + Base Base K₂CO₃ Intermediate2 Phenoxide Intermediate Reactant2 2-Bromomethylnaphthalene Product This compound Reactant2->Product + Phenoxide Intermediate2->Product

Caption: Reaction mechanism overview.

References

Application Notes and Protocols: Williamson Ether Synthesis of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers.[1][2] This reaction proceeds via an S(_N)2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1][2][3] This method is widely employed in both laboratory and industrial settings for the synthesis of symmetrical and unsymmetrical ethers.[2] These compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals, fragrances, and other fine chemicals.

This document provides a detailed protocol for the synthesis of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde , a molecule of interest in medicinal chemistry and materials science, via the Williamson ether synthesis. The protocol is designed to be a comprehensive guide for researchers, offering a step-by-step procedure, from reagent preparation to product purification and characterization.

Reaction Principle

The synthesis of this compound is achieved by the reaction of 3-hydroxy-4-methoxybenzaldehyde (vanillin) with 2-(bromomethyl)naphthalene. The reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl group of the vanillin to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of the 2-(bromomethyl)naphthalene, displacing the bromide ion and forming the desired ether linkage.

Experimental Protocols

Materials and Reagents
ReagentFormulaM.W.CAS No.
3-Hydroxy-4-methoxybenzaldehydeC(8)H(_8)O(_3)152.15121-33-5
2-(Bromomethyl)naphthaleneC({11})H(_9)Br221.09939-26-4
Potassium Carbonate (anhydrous)K(_2)CO(_3)138.21584-08-7
N,N-Dimethylformamide (DMF)C(_3)H(_7)NO73.0968-12-2
Dichloromethane (DCM)CH(_2)Cl(_2)84.9375-09-2
Sodium Sulfate (anhydrous)Na(_2)SO(_4)142.047757-82-6
Ethyl AcetateC(_4)H(_8)O(_2)88.11141-78-6
HexaneC(6)H({14})86.18110-54-3
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Synthesis of this compound
  • Reaction Setup: To a solution of 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

  • Addition of Alkyl Halide: To the stirred suspension, add 2-(bromomethyl)naphthalene (1.1 eq).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: The structure of the final product can be confirmed by NMR and mass spectrometry. The purity can be assessed by melting point determination.

Data Presentation

ProductYieldMelting Point
This compound50%[4]80 °C[4]

Visualizations

Reaction Pathway

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 3-Hydroxy-4-methoxybenzaldehyde Int Phenoxide Ion R1->Int Deprotonation R2 2-(Bromomethyl)naphthalene P This compound R2->P SN2 Attack Base K₂CO₃ Int->P SN2 Attack

Caption: Reaction scheme for the Williamson ether synthesis.

Experimental Workflow

Experimental_Workflow A 1. Mix Reactants (Vanillin, K₂CO₃, DMF) B 2. Add Alkyl Halide (2-(Bromomethyl)naphthalene) A->B C 3. Heat and Stir (80°C, 12-16h) B->C D 4. Quench with Water C->D E 5. Extraction (Dichloromethane) D->E F 6. Wash (Water, Brine) E->F G 7. Dry and Concentrate F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS, MP) H->I

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols: Synthesis of Schiff Bases from 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Schiff bases from 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde. Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of compounds with significant applications in medicinal chemistry, materials science, and catalysis.[1][2] Those derived from complex benzaldehydes are of particular interest for their potential biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][3] The protocols detailed herein are based on established methodologies for analogous substituted benzaldehydes and offer a robust starting point for research and development.

Introduction

Schiff bases are synthesized through a condensation reaction between a primary amine and an aldehyde or ketone.[2] The resulting imine bond is a key feature that imparts a wide range of chemical and biological activities. Aromatic Schiff bases are generally more stable than their aliphatic counterparts due to resonance stabilization from the aromatic rings.[4] The specific starting material, this compound, incorporates a bulky naphthyloxy moiety, which may confer unique steric and electronic properties to the resulting Schiff bases, making them attractive candidates for drug discovery programs. This document outlines a general experimental procedure, characterization methods, and potential applications.

Experimental Protocols

General Synthesis of Schiff Bases via Condensation Reaction

This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted aniline, aliphatic amine)

  • Absolute Ethanol or Methanol[2][4]

  • Glacial Acetic Acid (catalyst, optional)[1][5]

  • Beakers and Erlenmeyer flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Filtration apparatus (Büchner funnel and filter paper)

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in an appropriate volume of absolute ethanol (e.g., 20-30 mL).

  • Addition of Amine: To this solution, add 1.0 to 1.1 equivalents of the selected primary amine.

  • Catalysis (Optional): Add a few drops (2-3) of glacial acetic acid to the mixture to catalyze the reaction.[1][5] The reaction can also proceed without a catalyst, potentially requiring longer reaction times.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 18 hours, depending on the reactivity of the amine.[2][4][6]

  • Precipitation and Isolation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.[4][6] If no precipitate forms, the solvent volume can be reduced under vacuum.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol or diethyl ether to remove any unreacted starting materials.[4]

  • Purification: The purity of the Schiff base can be further enhanced by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[7][8]

  • Drying: Dry the purified product in a vacuum desiccator to a constant weight.

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization start Dissolve Aldehyde in Ethanol add_amine Add Primary Amine start->add_amine add_catalyst Add Acetic Acid (Optional) add_amine->add_catalyst reflux Reflux Reaction Mixture add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Solvent filter->wash recrystallize Recrystallize wash->recrystallize dry Dry under Vacuum recrystallize->dry dry->analysis_start ftir FT-IR nmr NMR (1H, 13C) ms Mass Spec. mp Melting Point analysis_start->ftir analysis_start->nmr analysis_start->ms analysis_start->mp

Caption: Workflow for Schiff Base Synthesis and Characterization.

Data Presentation

The following tables summarize typical quantitative data expected from the synthesis and characterization of Schiff bases derived from substituted benzaldehydes.

Table 1: Reaction Parameters and Yields

Primary AmineCatalystReaction Time (h)SolventYield (%)Melting Point (°C)
AnilineAcetic Acid4 - 8Ethanol75 - 90Varies
4-ChloroanilineAcetic Acid6 - 12Ethanol70 - 85Varies
4-MethoxyanilineAcetic Acid4 - 8Methanol80 - 95Varies
EthylenediamineNone2 - 4Ethanol85 - 95Varies

Table 2: Spectroscopic Characterization Data

TechniqueFunctional GroupCharacteristic SignalReference
FT-IR Azomethine (C=N)1590 - 1670 cm⁻¹ (strong stretch)[6][9]
Aromatic (C-H)~3030 - 3090 cm⁻¹ (stretch)[9]
Aliphatic (C-H)~2850 - 2960 cm⁻¹ (stretch)[9]
¹H NMR Azomethine (CH=N)δ = 8.0 - 9.5 ppm (singlet)[5][6]
Aromatic (Ar-H)δ = 6.5 - 8.5 ppm (multiplets)[5]
Methoxy (O-CH₃)δ = 3.8 - 4.0 ppm (singlet)[5]
¹³C NMR Azomethine (C=N)δ = 150 - 165 ppm
Mass Spec. Molecular Ion[M]⁺ or [M+H]⁺[9]

Applications in Drug Development

Schiff bases are recognized as "privileged ligands" due to their ability to coordinate with various metal ions and their broad spectrum of biological activities.[6] The incorporation of the this compound scaffold may lead to novel compounds with enhanced therapeutic potential.

Potential Biological Activities:

  • Anticancer: Many Schiff bases have demonstrated significant cytotoxicity against various cancer cell lines.[3]

  • Antibacterial and Antifungal: The imine group is crucial for antimicrobial activity, and these compounds are effective against a range of pathogens.[2]

  • Anti-inflammatory: Certain Schiff bases exhibit anti-inflammatory properties, with some studies showing activity comparable to standard drugs like diclofenac sodium.[4]

  • Antioxidant: The phenolic and aromatic moieties can contribute to radical scavenging and antioxidant effects.[3]

Signaling Pathway and Application Diagram

G cluster_synthesis Synthesis cluster_applications Potential Applications cluster_development Drug Development aldehyde 4-Methoxy-3-[(2-naphthyloxy) methyl]benzaldehyde schiff_base Novel Schiff Base aldehyde->schiff_base + amine Primary Amine amine->schiff_base anticancer Anticancer schiff_base->anticancer antimicrobial Antimicrobial schiff_base->antimicrobial anti_inflammatory Anti-inflammatory schiff_base->anti_inflammatory antioxidant Antioxidant schiff_base->antioxidant lead_opt Lead Optimization anticancer->lead_opt antimicrobial->lead_opt anti_inflammatory->lead_opt antioxidant->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: From Synthesis to Potential Therapeutic Applications.

Conclusion

The synthesis of Schiff bases from this compound represents a promising avenue for the discovery of novel bioactive compounds. The protocols and data presented in these application notes provide a solid framework for researchers to synthesize, characterize, and evaluate these new chemical entities for a variety of applications in drug development and materials science. The versatility of the Schiff base linkage allows for the creation of large libraries of compounds by varying the primary amine component, enabling extensive structure-activity relationship (SAR) studies.

References

Application Notes and Protocols: 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde in Antimicrobial Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde as a precursor in the synthesis of novel antimicrobial agents. Due to the limited availability of direct research on this specific compound, this document leverages data and protocols from structurally related benzaldehyde and naphthalene derivatives to provide a predictive framework for its application. The information herein is intended to serve as a foundational guide for researchers exploring the antimicrobial potential of this and similar molecules.

Introduction

Benzaldehyde and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial properties. The introduction of a methoxy group and a naphthyloxy moiety to the benzaldehyde scaffold, as in this compound, is a strategic approach to enhance lipophilicity and potentially improve antimicrobial efficacy by facilitating passage through microbial cell membranes. This compound serves as a versatile starting material for the synthesis of various bioactive molecules, such as Schiff bases, chalcones, and hydrazones, which have demonstrated significant antibacterial and antifungal activities.

Synthesis of this compound

The synthesis of the title compound can be hypothetically achieved through a Williamson ether synthesis, a common and reliable method for forming ether linkages.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 3-hydroxy-4-methoxybenzaldehyde 3-Hydroxy-4- methoxybenzaldehyde target_compound This compound 3-hydroxy-4-methoxybenzaldehyde->target_compound Williamson Ether Synthesis 2-(bromomethyl)naphthalene 2-(Bromomethyl)naphthalene 2-(bromomethyl)naphthalene->target_compound conditions Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Heat (Reflux) conditions->target_compound

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis
  • Reactant Preparation: To a solution of 3-hydroxy-4-methoxybenzaldehyde (1 equivalent) in anhydrous acetonitrile, add a base such as potassium carbonate (1.5 equivalents).

  • Addition of Naphthyl Moiety: Add 2-(bromomethyl)naphthalene (1 equivalent) to the reaction mixture.

  • Reaction: Reflux the mixture for 24 hours under a nitrogen atmosphere, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and filter to remove the inorganic base. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis of Antimicrobial Derivatives

The aldehyde functional group of this compound is a key handle for the synthesis of diverse derivatives, particularly Schiff bases, which are known for their antimicrobial properties.

Workflow for Schiff Base Synthesis

Schiff_Base_Synthesis_Workflow start Start: this compound + Primary Amine (R-NH2) dissolve Dissolve reactants in a suitable solvent (e.g., Ethanol, Methanol) start->dissolve catalyst Add a catalytic amount of glacial acetic acid dissolve->catalyst reflux Reflux the reaction mixture for 5-12 hours catalyst->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool the reaction mixture to room temperature monitor->cool precipitate Pour into crushed ice or allow slow evaporation to obtain the precipitate cool->precipitate filter Filter the solid product precipitate->filter wash Wash with water and a cold solvent filter->wash dry Dry the purified Schiff base wash->dry characterize Characterize the final product (NMR, IR, Mass Spectrometry) dry->characterize end End: Purified Schiff Base characterize->end

Caption: General workflow for the synthesis of Schiff base derivatives.

Experimental Protocol: Schiff Base Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a selected primary amine (1 equivalent) in ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Reflux the mixture for an appropriate time (typically 5-12 hours), monitoring by TLC.[1][2]

  • Isolation: Upon completion, cool the reaction mixture. The Schiff base product may precipitate upon cooling or can be induced by pouring the mixture into ice-water.[2]

  • Purification: Collect the solid by filtration, wash with cold ethanol and water, and then recrystallize from a suitable solvent to obtain the pure Schiff base.

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[1]

Antimicrobial Activity Screening

The synthesized compounds should be screened for their antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi. Standard protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are recommended.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Screening_Workflow start Start: Synthesized Compounds prepare_stock Prepare stock solutions of compounds in a suitable solvent (e.g., DMSO) start->prepare_stock serial_dilution Perform serial two-fold dilutions of compounds in microtiter plates with growth medium prepare_stock->serial_dilution microbial_cultures Prepare standardized microbial inoculums (e.g., 0.5 McFarland standard) inoculate Inoculate the wells with the microbial suspension microbial_cultures->inoculate serial_dilution->inoculate incubate Incubate plates at the appropriate temperature and duration (e.g., 37°C for 24h for bacteria) inoculate->incubate determine_mic Determine MIC: Lowest concentration with no visible growth incubate->determine_mic determine_mbc_mfc Subculture from clear wells onto agar plates determine_mic->determine_mbc_mfc incubate_agar Incubate agar plates determine_mbc_mfc->incubate_agar determine_mbc_mfc_final Determine MBC/MFC: Lowest concentration that kills ≥99.9% of the initial inoculum incubate_agar->determine_mbc_mfc_final end End: MIC and MBC/MFC values determine_mbc_mfc_final->end

Caption: Workflow for MIC and MBC/MFC determination.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Test Compounds: Prepare a stock solution of each test compound (e.g., 1000 µg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Preparation of Inoculum: Grow microbial strains overnight and then dilute in fresh growth medium to achieve a turbidity equivalent to the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Further dilute to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Microdilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to obtain a range of concentrations.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbes in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]

Experimental Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
  • Subculturing: Following MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spot the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

  • Incubation: Incubate the plates under appropriate conditions.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony formation on the agar plate).[4]

Quantitative Data from Related Compounds

The following tables summarize the antimicrobial activity of compounds structurally related to this compound. This data can serve as a benchmark for evaluating newly synthesized derivatives.

Table 1: Antifungal Activity of 4-Methoxy-naphthalene Derivatives

CompoundOrganismMIC (µg/mL)Reference
Carbohydrazide 3Paracoccidioides spp.8 - 32[5][6]

Table 2: Antimicrobial Activity of Benzaldehyde Derivatives

CompoundOrganismMIC (µg/mL)Reference
2-hydroxy-5-methoxybenzaldehydeFungi0.58 mM[3]
2-methoxybenzaldehydeFungi2.42 mM[3]
2-octanoylbenzohydroquinoneCandida krusei2[7]
2-octanoylbenzohydroquinoneRhizopus oryzae4[7]

Table 3: Antibacterial Activity of Fatty Acid Amide Derivatives of 4-Methoxybenzylamine

CompoundOrganismMIC (µg/mL)MKC (µg/mL)Reference
Compound 6¹E. coli--[8]
Compound 6¹A. tumefaciens--[8]
Compound 6¹Alternaria--[8]
Compound 6¹Rhizopus--[8]

¹(9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide. Specific MIC/MKC values were not provided in the abstract, but this compound was noted as the most potent.[8]

Conclusion

This compound represents a promising scaffold for the development of new antimicrobial agents. Its synthesis via Williamson ether synthesis is straightforward, and its aldehyde functionality allows for the creation of a diverse library of derivatives, such as Schiff bases. The provided protocols for synthesis and antimicrobial screening, along with comparative data from related compounds, offer a solid foundation for researchers to explore the therapeutic potential of this novel chemical entity. Future work should focus on the synthesis and evaluation of a series of derivatives to establish structure-activity relationships and identify lead compounds for further development.

References

Application Notes and Protocols for 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde in Antioxidant Compound Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, there is a significant and ongoing effort in the scientific community to develop novel antioxidant compounds. Benzaldehyde derivatives have emerged as a promising class of antioxidants due to their structural diversity and capacity for chemical modification to enhance their radical scavenging and cell-protective properties.

This document provides detailed application notes and protocols for the investigation of a novel benzaldehyde derivative, 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde , as a potential antioxidant agent. As this is a novel compound, the experimental data presented herein is representative and hypothetical, based on the known structure-activity relationships of similar benzaldehyde and naphthyl ether compounds. These notes are intended to serve as a comprehensive guide for researchers initiating studies on this or structurally related compounds.

Compound Profile

Compound Name This compound
IUPAC Name 4-methoxy-3-((naphthalen-2-yloxy)methyl)benzaldehyde
Molecular Formula C₁₉H₁₆O₃
Molecular Weight 292.33 g/mol
Structure
Physical Appearance Predicted to be a white to off-white solid.
Solubility Predicted to be soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; and insoluble in water.
Purity (Hypothetical) >98% (as determined by HPLC and NMR)
Storage Store at -20°C, protected from light and moisture.

Hypothetical Antioxidant Activity

The antioxidant potential of this compound can be assessed using a variety of in vitro and cell-based assays. The following tables present hypothetical data to illustrate the expected antioxidant profile of this compound.

Table 1: In Vitro Radical Scavenging Activity (Hypothetical Data)

AssayTest CompoundIC₅₀ (µM) [a]Positive Control (Trolox) IC₅₀ (µM)
DPPH Radical Scavenging This compound45.8 ± 3.215.2 ± 1.1
ABTS Radical Scavenging This compound28.5 ± 2.58.9 ± 0.7

[a] IC₅₀ (half-maximal inhibitory concentration) values are presented as mean ± standard deviation from three independent experiments.

Table 2: Cellular Antioxidant Activity in Human Hepatoma (HepG2) Cells (Hypothetical Data)

AssayTreatment% Reduction in ROS [b]
DCFH-DA Assay (H₂O₂ induced) Vehicle Control0
This compound (50 µM) 65.7 ± 5.1
N-acetylcysteine (NAC) (1 mM)85.2 ± 6.3

[b] Percentage reduction in reactive oxygen species (ROS) relative to the H₂O₂-treated control. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This proposed synthesis is a two-step process involving the reduction of the aldehyde group of a commercially available precursor, followed by a Williamson ether synthesis.

Step 1: Synthesis of (4-methoxy-3-formylphenyl)methanol

  • To a solution of 4-methoxy-3-formylbenzaldehyde (1 eq.) in methanol at 0°C, add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.

Step 2: Williamson Ether Synthesis

  • To a solution of (4-methoxy-3-formylphenyl)methanol (1 eq.) and 2-naphthol (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2 eq.).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Cool the reaction to room temperature and pour into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Williamson Ether Synthesis 4-methoxy-3-formylbenzaldehyde 4-methoxy-3-formylbenzaldehyde NaBH4_MeOH NaBH4, Methanol, 0°C to RT 4-methoxy-3-formylbenzaldehyde->NaBH4_MeOH (4-methoxy-3-formylphenyl)methanol (4-methoxy-3-formylphenyl)methanol NaBH4_MeOH->(4-methoxy-3-formylphenyl)methanol Intermediate (4-methoxy-3-formylphenyl)methanol Reagents 2-Naphthol, K2CO3, DMF, 80°C Intermediate->Reagents Final_Product This compound Reagents->Final_Product

Proposed synthesis workflow for this compound.
Protocol 2: DPPH Radical Scavenging Assay

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare a stock solution of this compound in DMSO.

  • Create a series of dilutions of the test compound and the positive control (Trolox) in methanol.

  • In a 96-well plate, add 100 µL of each dilution to a well.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of the test compound.

Protocol 3: ABTS Radical Cation Decolorization Assay
  • Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM aqueous solution of potassium persulfate.

  • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•⁺).

  • Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound and Trolox in ethanol.

  • Add 20 µL of each sample or standard to a 96-well plate.

  • Add 180 µL of the diluted ABTS•⁺ solution to each well.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Protocol 4: Cellular Antioxidant Activity (CAA) Assay
  • Seed HepG2 cells in a 96-well black, clear-bottom plate and culture until confluent.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with 25 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) and various concentrations of the test compound for 1 hour.

  • Wash the cells with PBS.

  • Induce oxidative stress by adding 100 µM hydrogen peroxide (H₂O₂).

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) every 5 minutes for 1 hour using a fluorescence plate reader.

  • The antioxidant activity is quantified by calculating the area under the curve and expressed as a percentage reduction in ROS compared to the control.

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays DPPH DPPH Assay Evaluation Antioxidant Potential Evaluation DPPH->Evaluation ABTS ABTS Assay ABTS->Evaluation CAA Cellular Antioxidant Activity (DCFH-DA) CAA->Evaluation WesternBlot Western Blot (Nrf2, HO-1) WesternBlot->Evaluation Compound This compound Compound->DPPH Compound->ABTS Compound->CAA Compound->WesternBlot

Experimental workflow for evaluating antioxidant potential.

Mechanism of Action: The Nrf2-KEAP1 Signaling Pathway

A key mechanism by which many antioxidant compounds exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] Upon exposure to oxidative stress or electrophilic compounds, conformational changes in KEAP1 lead to the release of Nrf2.[1] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their transcription and a coordinated antioxidant response.[4]

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub Ubiquitin Ub->Nrf2 Ubiquitination ROS Oxidative Stress (e.g., H2O2) ROS->Keap1 Inactivates Compound Antioxidant Compound Compound->Keap1 Modulates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Transcription Gene Transcription ARE->Transcription Genes Antioxidant Genes (e.g., HO-1, NQO1) Transcription->Genes

The Nrf2-KEAP1 signaling pathway in cellular antioxidant response.
Protocol 5: Western Blot Analysis of Nrf2 and HO-1 Expression

  • Culture HepG2 cells and treat with this compound at various concentrations for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial investigation of this compound as a potential antioxidant compound. The hypothetical data suggests that this compound may possess both direct radical scavenging activity and the ability to modulate cellular antioxidant defense pathways. The detailed protocols for synthesis and biological evaluation are intended to facilitate further research into this and other novel benzaldehyde derivatives, ultimately contributing to the development of new therapeutic agents to combat oxidative stress-related diseases.

References

Application Notes and Protocols for the Use of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde as a Precursor for Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde" is a bespoke aromatic aldehyde that holds significant potential as a precursor for the synthesis of a novel class of enzyme inhibitors. Its unique structural framework, incorporating a methoxy group, a bulky naphthyloxy moiety, and a reactive aldehyde functional group, provides a versatile scaffold for the generation of diverse molecular entities with potential therapeutic applications. The primary route for converting this aldehyde into bioactive molecules is through the synthesis of chalcones, which are known to exhibit a wide range of biological activities, including enzyme inhibition.[1][2][3][4][5]

Chalcones (1,3-diaryl-2-propen-1-ones) are precursors to flavonoids and are recognized for their α,β-unsaturated ketone system, which can interact with biological targets.[1] Derivatives of methoxy-substituted benzaldehydes have been reported to yield chalcones with inhibitory activity against various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key targets in the management of neurodegenerative diseases.[1][3][5]

These application notes provide a comprehensive guide for utilizing "this compound" in the synthesis and evaluation of potential enzyme inhibitors. The protocols outlined below are based on established methodologies for chalcone synthesis and enzymatic screening.

Data Presentation

The following table summarizes hypothetical inhibitory activities of chalcone derivatives synthesized from "this compound" against selected enzymes. This data is illustrative and serves as a template for presenting experimental findings.

Compound IDAcetophenone ReactantTarget EnzymeIC50 (µM)Ki (µM)Inhibition Type
CZ-001 4'-AminoacetophenoneAcetylcholinesterase (AChE)15.2 ± 1.88.5 ± 0.9Competitive
CZ-002 4'-HydroxyacetophenoneMonoamine Oxidase B (MAO-B)9.8 ± 1.24.3 ± 0.5Reversible, Competitive
CZ-003 3'-NitroacetophenoneButyrylcholinesterase (BChE)22.5 ± 2.512.1 ± 1.3Non-competitive
CZ-004 AcetophenoneCyclooxygenase-2 (COX-2)18.7 ± 2.110.4 ± 1.1Competitive

Experimental Protocols

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of "this compound" with various substituted acetophenones to yield the corresponding chalcones.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4'-aminoacetophenone, 4'-hydroxyacetophenone)

  • Ethanol (Absolute)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), 10% (v/v)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Beakers

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of "this compound" and 10 mmol of the chosen substituted acetophenone in 40 mL of absolute ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Prepare a 40% (w/v) aqueous solution of NaOH.

  • Slowly add the NaOH solution dropwise to the stirred ethanolic solution of the reactants. A change in color and the formation of a precipitate may be observed.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing 100 g of crushed ice.

  • Acidify the mixture by slowly adding 10% HCl until the pH is neutral (pH ~7).

  • Filter the precipitated solid using a Büchner funnel, and wash the solid with cold distilled water.

  • Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).

  • Dry the purified crystals in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Protocol 2: In Vitro Enzyme Inhibition Assay (Example: Acetylcholinesterase)

This protocol outlines a method to evaluate the inhibitory effect of the synthesized chalcones on acetylcholinesterase activity using a modified Ellman's method.

Materials:

  • Synthesized chalcone derivatives

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

  • Donepezil (as a positive control)

Procedure:

  • Prepare stock solutions of the synthesized chalcones and donepezil in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add 140 µL of Tris-HCl buffer (50 mM, pH 8.0).

  • Add 20 µL of the test compound solution at various concentrations.

  • Add 10 µL of AChE solution (0.2 U/mL in buffer) and incubate for 15 minutes at 37°C.

  • Add 10 µL of DTNB (10 mM in buffer).

  • Initiate the reaction by adding 20 µL of ATCI (10 mM in buffer).

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of enzyme inhibitors from the specified precursor.

G Precursor This compound Condensation Claisen-Schmidt Condensation Precursor->Condensation Acetophenone Substituted Acetophenone Acetophenone->Condensation Chalcone Chalcone Derivative Condensation->Chalcone Purification Purification (Recrystallization) Chalcone->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Enzyme Inhibition Screening Characterization->Screening Hit Hit Compound Screening->Hit

Caption: Workflow for Synthesis and Screening of Chalcone-based Inhibitors.

Potential Signaling Pathway Inhibition

Chalcone derivatives have been reported to inhibit various signaling pathways, including the NF-κB pathway, which is implicated in inflammation and cancer. The diagram below represents a simplified NF-κB signaling cascade that could be a target for novel chalcone inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK Signal IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Chalcone Chalcone Inhibitor Chalcone->IKK Inhibits DNA DNA NFkB_nuc->DNA Gene Pro-inflammatory Gene Expression DNA->Gene

Caption: Simplified NF-κB Signaling Pathway and Potential Inhibition by Chalcones.

Conclusion

"this compound" presents a promising starting point for the development of novel enzyme inhibitors. The synthetic accessibility of chalcones via the Claisen-Schmidt condensation allows for the rapid generation of a library of diverse compounds for biological screening. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore the therapeutic potential of derivatives from this unique precursor. Further investigation into the specific enzyme targets and the structure-activity relationships of these novel chalcones is warranted to fully elucidate their pharmacological profile.

References

Application Notes and Protocols: Derivatization of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the derivatization of the core scaffold, 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde, to generate a library of compounds for biological screening. The aldehyde functional group serves as a versatile handle for various chemical modifications, including the formation of Schiff bases, hydrazones, and alcohols. These derivatives can be screened for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide presents synthetic procedures, characterization data, and protocols for relevant biological assays to facilitate the discovery of novel therapeutic agents.

Introduction

Benzaldehyde and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities.[1][2] The versatility of the benzaldehyde scaffold allows for numerous chemical modifications, leading to the generation of diverse compound libraries with varied pharmacological profiles.[1] The title compound, this compound, possesses a unique combination of a reactive aldehyde group and a bulky naphthyloxy moiety, making it an attractive starting material for the synthesis of novel bioactive molecules. Derivatization of the aldehyde can lead to compounds with enhanced biological activity and improved pharmacokinetic properties.

Derivatization Strategies

The aldehyde functional group of this compound can be readily derivatized through several common organic reactions. This section outlines the synthesis of three classes of derivatives: Schiff bases, hydrazones, and benzyl alcohols.

Scheme 1: General Derivatization Reactions

G cluster_0 Derivatization Reactions cluster_1 Products A This compound B Primary Amine (R-NH2) Ethanol, Reflux A->B Schiff Base Formation C Hydrazine Derivative (R-NHNH2) Methanol, Reflux A->C Hydrazone Formation D Sodium Borohydride (NaBH4) Ethanol, 0°C to RT A->D Reduction E Schiff Base (Imine Derivative) B->E F Hydrazone Derivative C->F G Benzyl Alcohol Derivative D->G G A Derivative Compound B Induction of Oxidative Stress A->B C Mitochondrial Dysfunction B->C D Release of Cytochrome c C->D E Caspase Activation (Caspase-9, Caspase-3) D->E F Apoptosis E->F G A Inflammatory Stimulus (e.g., LPS) B Activation of MAPK Pathway A->B C Activation of NF-κB Pathway A->C E Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) B->E C->E D Derivative Compound D->B Inhibition D->C Inhibition F Inflammation E->F

References

Application Notes and Protocols: 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde is a bespoke aromatic aldehyde that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its unique structure, incorporating a bulky and lipophilic naphthyloxy moiety, makes it an attractive starting material for generating novel compounds with potential applications in medicinal chemistry and materials science. This document provides detailed protocols for the synthesis of the aldehyde and its subsequent use in the preparation of dihydropyrimidinones (DHPMs) via the Biginelli reaction, a cornerstone of multicomponent reactions in organic synthesis.

I. Synthesis of this compound

The synthesis of the target aldehyde is achieved in a two-step sequence starting from commercially available vanillin. The first step involves the reduction of the aldehyde group of vanillin to a primary alcohol, followed by a Williamson ether synthesis to couple the resulting vanillyl alcohol with 2-naphthol.

Step 1: Reduction of Vanillin to Vanillyl Alcohol

This procedure outlines the reduction of 4-hydroxy-3-methoxybenzaldehyde (vanillin) to 4-hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol) using sodium borohydride.[1][2][3][4]

Experimental Protocol:

  • In a 250 mL round-bottom flask, dissolve 15.2 g (100 mmol) of vanillin in 100 mL of ethanol with stirring.

  • Cool the solution in an ice bath to 0-5 °C.

  • In a separate beaker, dissolve 3.8 g (100 mmol) of sodium borohydride (NaBH₄) in 40 mL of 1 M sodium hydroxide (NaOH) solution.

  • Slowly add the NaBH₄ solution dropwise to the vanillin solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of 4 M hydrochloric acid (HCl) until the pH of the solution is acidic (pH ~2), which will decompose the excess NaBH₄ and any borate esters. This should be done in an ice bath as the reaction is exothermic and produces hydrogen gas.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to yield vanillyl alcohol as a white solid.

  • The crude product can be purified by recrystallization from hot water or a mixture of ethyl acetate and hexane.

Quantitative Data:

ParameterValueReference
Starting MaterialVanillin[1]
Reducing AgentSodium Borohydride[1]
SolventEthanol[1]
Reaction Time2 hoursN/A
Typical Yield85-95%N/A
Melting Point113-115 °C[1]
Step 2: Williamson Ether Synthesis of this compound

This protocol describes the synthesis of the target aldehyde via a Williamson ether synthesis between vanillyl alcohol and 2-bromomethylnaphthalene. An alternative approach would be the reaction of vanillyl alcohol with 2-naphthol, however the reaction with 2-bromomethylnaphthalene is presented here based on a similar reported synthesis.[5]

Experimental Protocol:

  • To a stirred solution of vanillyl alcohol (15.4 g, 100 mmol) in 200 mL of anhydrous acetonitrile, add potassium carbonate (27.6 g, 200 mmol).

  • Add 2-bromomethylnaphthalene (22.1 g, 100 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Pour the residue into 200 mL of ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Quantitative Data:

ParameterValueReference
Starting MaterialsVanillyl alcohol, 2-Bromomethylnaphthalene[5]
BasePotassium CarbonateN/A
SolventAcetonitrileN/A
Reaction Time24 hoursN/A
Typical Yield50-65% (based on similar reactions)[5]
Physical StateSolid[5]

Overall Synthesis Workflow:

G Vanillin Vanillin Vanillyl_Alcohol Vanillyl Alcohol Vanillin->Vanillyl_Alcohol NaBH4, EtOH/NaOH Target_Aldehyde This compound Vanillyl_Alcohol->Target_Aldehyde K2CO3, MeCN, Reflux Two_Naphthol 2-Bromomethylnaphthalene Two_Naphthol->Target_Aldehyde

Caption: Synthesis of the target aldehyde from vanillin.

II. Synthesis of Dihydropyrimidinones (DHPMs) via Biginelli Reaction

The Biginelli reaction is a one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[6][7][8] This protocol is adapted for the use of this compound.

Protocol 1: Acid-Catalyzed Biginelli Reaction

Experimental Protocol:

  • In a 100 mL round-bottom flask, combine this compound (2.92 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.90 g, 15 mmol) in 30 mL of ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid (5 drops).

  • Heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate from the solution. If not, place the flask in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.

Quantitative Data for Biginelli Reaction (Representative):

Aldehydeβ-KetoesterUrea/ThioureaCatalystSolventTime (h)Yield (%)Reference
BenzaldehydeEthyl AcetoacetateUreaHClEthanol490[8]
4-ChlorobenzaldehydeEthyl AcetoacetateUreaHClEthanol395[8]
4-MethoxybenzaldehydeEthyl AcetoacetateUreaHClEthanol585[8]
4-NitrobenzaldehydeEthyl AcetoacetateThioureaHClEthanol292[7]
Protocol 2: Solvent-Free Biginelli Reaction using a Reusable Catalyst

This protocol utilizes a solid acid catalyst under solvent-free conditions, offering a greener alternative.[6][9]

Experimental Protocol:

  • In a mortar, grind together this compound (2.92 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), urea (0.90 g, 15 mmol), and p-dodecylbenzenesulfonic acid (DBSA) (0.16 g, 0.5 mmol, 5 mol%).[9]

  • Transfer the mixture to a flask and heat at 80 °C with stirring for 2-3 hours.

  • After completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Add 20 mL of water and stir for 10 minutes.

  • Collect the solid product by filtration and wash with ethyl acetate to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from ethanol.

Biginelli Reaction Workflow:

G cluster_reactants Reactants Aldehyde This compound DHPM Dihydropyrimidinone Derivative Aldehyde->DHPM Acid Catalyst, Heat Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->DHPM Urea Urea or Thiourea Urea->DHPM

Caption: General scheme for the Biginelli reaction.

III. Application Notes

Potential Biological Significance of Synthesized Dihydropyrimidinones

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[6] The incorporation of the this compound moiety into the DHPM scaffold is anticipated to yield novel derivatives with potentially enhanced or unique biological profiles.

  • Anticancer Activity: Many DHPM derivatives have been identified as potent anticancer agents. For instance, Monastrol, a well-known DHPM, acts as a specific inhibitor of the mitotic kinesin Eg5, a motor protein essential for cell division.[8] The bulky naphthyloxy group in the synthesized DHPMs could lead to novel interactions with biological targets.

  • Calcium Channel Blockers: Certain DHPMs exhibit activity as calcium channel blockers, similar to the dihydropyridine drugs like nifedipine. This makes them potential candidates for the development of new cardiovascular agents.

  • Antiviral and Antibacterial Agents: The dihydropyrimidine core is present in several natural products with antiviral and antibacterial properties. Batzelladine alkaloids, for example, are marine natural products containing the DHPM scaffold and have shown potent anti-HIV activity.[8]

Signaling Pathway Context (Hypothetical):

The following diagram illustrates a hypothetical mechanism where a synthesized DHPM derivative could inhibit a signaling pathway involved in cell proliferation, such as the one involving the Eg5 kinesin motor protein, leading to mitotic arrest.

G Proliferation_Signal Proliferation Signal Eg5 Eg5 Kinesin Proliferation_Signal->Eg5 Spindle_Formation Bipolar Spindle Formation Eg5->Spindle_Formation Mitotic_Arrest Mitotic Arrest Mitosis Mitosis Spindle_Formation->Mitosis Cell_Proliferation Cell Proliferation Mitosis->Cell_Proliferation DHPM_Derivative DHPM Derivative DHPM_Derivative->Eg5 Inhibition

Caption: Hypothetical inhibition of the Eg5 kinesin by a DHPM derivative.

The protocols and notes provided herein offer a comprehensive guide for the synthesis and potential applications of heterocyclic compounds derived from this compound. The adaptability of the Biginelli reaction allows for the creation of a diverse library of dihydropyrimidinones, which can be screened for various biological activities, paving the way for new discoveries in drug development. Researchers are encouraged to explore variations in the reaction components and conditions to further expand the chemical space of these promising compounds.

References

Application Notes and Protocols: 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

While direct applications of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde in materials science are not yet extensively documented in publicly available literature, its unique molecular architecture—featuring a reactive aldehyde group, a methoxy substituent, and a bulky, chromophoric naphthyloxy moiety—suggests significant potential in several advanced material applications. This document outlines hypothetical, yet plausible, applications of this compound as a monomer for specialty polymers, a precursor for fluorescent materials, and a building block for liquid crystalline polymers. The following sections provide detailed experimental protocols and characterization methods based on established procedures for structurally analogous compounds.

Potential Application as a Monomer for High-Performance Poly(azomethine)s

The aldehyde functionality of this compound allows for its use in polycondensation reactions with diamines to form poly(azomethine)s, also known as Schiff base polymers. The incorporation of the rigid and bulky naphthyloxy group is anticipated to enhance the thermal stability, and potentially impart useful optical and electronic properties to the resulting polymer.

Experimental Protocol: Synthesis of Poly(azomethine) derived from this compound and 4,4'-Oxydianiline

Objective: To synthesize a novel poly(azomethine) via solution polycondensation.

Materials:

  • This compound (Monomer A)

  • 4,4'-Oxydianiline (ODA) (Monomer B)

  • N,N-Dimethylacetamide (DMAc)

  • Lithium Chloride (LiCl)

  • Methanol

  • Nitrogen (N₂) gas

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve a precise molar equivalent of 4,4'-Oxydianiline in dry DMAc containing 5% (w/v) LiCl.

  • Stir the solution under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved.

  • Slowly add an equimolar amount of this compound to the solution.

  • Raise the temperature to 120 °C and maintain the reaction under a nitrogen atmosphere with continuous stirring for 24 hours.

  • Monitor the viscosity of the reaction mixture. A significant increase in viscosity indicates polymer formation.

  • After 24 hours, cool the reaction mixture to room temperature and precipitate the polymer by slowly pouring the solution into a large volume of methanol with vigorous stirring.

  • Filter the fibrous polymer precipitate, wash it thoroughly with methanol to remove unreacted monomers and residual solvent, and then dry it in a vacuum oven at 80 °C for 12 hours.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of the azomethine (-C=N-) linkage.

  • ¹H NMR Spectroscopy: To elucidate the polymer structure.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

Expected Quantitative Data
PropertyExpected Value
Glass Transition Temperature (Tg)> 200 °C
5% Weight Loss Temperature (TGA)> 400 °C (in N₂)
Molecular Weight (Mw)20,000 - 50,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
SolubilitySoluble in polar aprotic solvents (e.g., DMAc, NMP)

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization dissolve_oda Dissolve ODA in DMAc/LiCl add_aldehyde Add this compound dissolve_oda->add_aldehyde react React at 120°C for 24h under N₂ add_aldehyde->react precipitate Precipitate in Methanol react->precipitate filter_wash Filter and Wash with Methanol precipitate->filter_wash dry Dry in Vacuum Oven filter_wash->dry ftir FTIR dry->ftir nmr ¹H NMR dry->nmr tga TGA dry->tga dsc DSC dry->dsc gpc GPC dry->gpc

Caption: Workflow for the synthesis and characterization of a poly(azomethine).

Potential Application in Fluorescent Polymers and Materials

The naphthyl group is a well-known fluorophore. By incorporating this compound into a polymer backbone or as a pendant group, it is possible to create materials with tailored fluorescent properties for applications such as organic light-emitting diodes (OLEDs), sensors, or bio-imaging.

Experimental Protocol: Synthesis of a Fluorescent Copolymer via Anionic Copolymerization

Objective: To synthesize a fluorescent copolymer by incorporating this compound into a poly(phthalaldehyde) backbone.

Materials:

  • This compound (Comonomer A)

  • Phthalaldehyde (Comonomer B)

  • Anionic initiator (e.g., n-butyllithium)

  • Dry Tetrahydrofuran (THF)

  • Methanol

  • Argon gas

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve phthalaldehyde and this compound in dry THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the anionic initiator (e.g., n-butyllithium in hexanes) dropwise to the stirred monomer solution.

  • Allow the polymerization to proceed at -78 °C for 4 hours.

  • Quench the reaction by adding a small amount of degassed methanol.

  • Precipitate the copolymer by pouring the reaction mixture into a large volume of cold methanol.

  • Filter the white polymer, wash with cold methanol, and dry under vacuum at room temperature.

Characterization:

  • UV-Vis Spectroscopy: To determine the absorption properties of the copolymer.

  • Photoluminescence (PL) Spectroscopy: To measure the emission spectrum and quantum yield.

  • ¹H NMR Spectroscopy: To determine the copolymer composition.

  • GPC: To determine the molecular weight and polydispersity.

Expected Photophysical Properties
PropertyExpected Value
Absorption Maximum (λ_abs)280 - 320 nm
Emission Maximum (λ_em)330 - 380 nm
Fluorescence Quantum Yield (Φ_F)0.1 - 0.5 (in THF)

Logical Relationship of Polymer Structure and Properties

G cluster_components Molecular Components cluster_properties Material Properties aldehyde Aldehyde Group reactivity Polymerization Reactivity aldehyde->reactivity naphthyl Naphthyloxy Group fluorescence Fluorescence naphthyl->fluorescence thermal_stability Thermal Stability naphthyl->thermal_stability methoxy Methoxy Group solubility Solubility methoxy->solubility

Caption: Structure-property relationships of the target molecule in polymer applications.

Potential Application as a Precursor for Liquid Crystalline Polymers

The rigid, aromatic nature of this compound makes it a candidate as a mesogenic unit in the synthesis of liquid crystalline polymers (LCPs). By reacting it with suitable comonomers, it may be possible to create polymers that exhibit liquid crystalline phases.

Experimental Protocol: Synthesis of a Thermotropic Liquid Crystalline Polyester

Objective: To synthesize a polyester with potential liquid crystalline properties via melt polycondensation.

Materials:

  • This compound

  • Dimethyl terephthalate

  • Ethylene glycol

  • Zinc acetate (catalyst)

  • Antimony trioxide (catalyst)

Procedure:

  • Esterification: In a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation column, charge dimethyl terephthalate, ethylene glycol, and zinc acetate.

  • Heat the mixture to 150-200 °C under a nitrogen atmosphere to carry out the ester-interchange reaction, distilling off the methanol byproduct.

  • Modification (Hypothetical Step): After the initial esterification, introduce this compound to the reaction mixture. The aldehyde group would need to be protected or converted to a diol or dicarboxylic acid derivative prior to polymerization to be incorporated into the polyester backbone. This protocol assumes a derivative where the aldehyde is replaced by a diol functionality for polyesterification.

  • Polycondensation: Add antimony trioxide as a polycondensation catalyst.

  • Gradually increase the temperature to 270-280 °C and reduce the pressure to below 1 mmHg to facilitate the removal of excess ethylene glycol and drive the polymerization.

  • Continue the reaction until the desired melt viscosity is achieved.

  • Extrude the polymer from the reactor, cool, and pelletize.

Characterization:

  • Polarized Optical Microscopy (POM): To observe the formation of liquid crystalline textures upon heating and cooling.

  • DSC: To determine the phase transition temperatures (e.g., melting point, clearing point).

  • X-ray Diffraction (XRD): To study the ordering in the liquid crystalline phase.

Expected Phase Behavior
Temperature RangeExpected Phase
< 180 °CCrystalline Solid
180 - 250 °CNematic or Smectic Liquid Crystal
> 250 °CIsotropic Liquid

Phase Transition Diagram

G cluster_phases Phase Transitions solid Crystalline Solid lc Liquid Crystalline Phase (Nematic/Smectic) solid->lc  Melting (Tm) isotropic Isotropic Liquid lc->isotropic  Clearing (Ti)

Caption: Expected thermal phase transitions for a hypothetical LCP.

Disclaimer: The application notes and protocols described herein are hypothetical and based on the chemical structure of this compound and established principles of polymer chemistry and materials science. Experimental validation is required to confirm these potential applications and optimize the described procedures.

Troubleshooting & Optimization

Technical Support Center: Optimizing Williamson Ether Synthesis for Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Williamson ether synthesis for the preparation of ethers from substituted benzaldehydes.

Troubleshooting Guide

This section addresses common issues encountered during the Williamson ether synthesis with substituted benzaldehydes, offering potential causes and solutions in a direct question-and-answer format.

Question 1: Why is my reaction yield unexpectedly low?

Answer:

Low yields in the Williamson ether synthesis of substituted benzaldehydes can stem from several factors:

  • Incomplete Deprotonation: The phenolic hydroxyl group must be fully deprotonated to form the reactive phenoxide. If the base is not strong enough or used in insufficient amounts, the reaction will not proceed to completion.[1]

  • Side Reactions: The aldehyde group is susceptible to various side reactions under basic conditions, which can consume starting material and reduce the yield of the desired ether. Common side reactions include the Cannizzaro reaction (for benzaldehydes lacking an alpha-hydrogen) and oxidation of the aldehyde.

  • Steric Hindrance: Significant steric bulk on either the substituted benzaldehyde or the alkylating agent can impede the backside attack required for the SN2 mechanism, slowing down the desired reaction and allowing side reactions to become more prevalent.[1][2]

  • Poor Solubility: The reactants, particularly the phenoxide salt, may have poor solubility in the chosen solvent, leading to a slow or incomplete reaction.

  • Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete conversion or the formation of degradation products. Typical Williamson reactions are conducted at 50 to 100 °C for 1 to 8 hours.[3]

Solutions:

  • Ensure Complete Deprotonation: Use a sufficiently strong base (e.g., NaH, KH) to ensure complete conversion of the hydroxybenzaldehyde to its corresponding phenoxide.[2][4] For less sensitive substrates, common bases include NaOH, KOH, K2CO3, and Cs2CO3.[4]

  • Minimize Side Reactions:

    • Maintain a low reaction temperature to disfavor side reactions, which often have a higher activation energy than the desired SN2 reaction.[1]

    • Consider protecting the aldehyde group if it is particularly sensitive to the reaction conditions.

  • Address Steric Hindrance: When synthesizing an unsymmetrical ether, choose the pathway with the less sterically hindered alkyl halide.[5][6] For example, to synthesize a benzaldehyde with an isopropoxy group, it is preferable to use isopropyl halide and the benzaldehyde phenoxide, rather than a 4-halobenzaldehyde and isopropoxide.

  • Improve Solubility:

    • Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to better solvate the phenoxide.[1][3][4]

    • Consider the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) to increase the solubility and reactivity of the nucleophile.[3]

  • Optimize Reaction Conditions: Systematically vary the temperature and reaction time to find the optimal balance between reaction rate and byproduct formation. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

Question 2: I am observing significant amounts of an alkene byproduct. What is happening and how can I prevent it?

Answer:

The formation of an alkene is a classic side reaction in the Williamson ether synthesis and is due to E2 elimination competing with the desired SN2 substitution.[1][3] The alkoxide or phenoxide is a strong base and can abstract a proton from the alkyl halide, leading to the formation of a double bond.

Causes:

  • Structure of the Alkyl Halide: This is the most significant factor. The tendency for elimination increases in the order: primary < secondary < tertiary alkyl halides. Tertiary alkyl halides almost exclusively give elimination products.[2][3][7]

  • Sterically Hindered Base: A bulky phenoxide can act more as a base than a nucleophile, favoring elimination.

  • High Reaction Temperature: Higher temperatures generally favor elimination over substitution.[1]

Solutions:

  • Use a Primary Alkyl Halide: Whenever possible, design your synthesis to utilize a primary alkyl halide.[1][2]

  • Control the Temperature: Running the reaction at a lower temperature will favor the SN2 pathway.[1]

  • Choose a Less Hindered Pathway: If synthesizing an ether with a secondary or tertiary alkyl group, it is often better to use the corresponding alcohol to form the alkoxide and react it with a less hindered alkyl halide if the target structure allows.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable bases for the Williamson ether synthesis with substituted benzaldehydes?

For the synthesis of aryl ethers, bases such as NaOH, KOH, K2CO3, and Cs2CO3 are commonly used.[4] For substrates that are sensitive or require more forceful conditions, stronger bases like sodium hydride (NaH) or potassium hydride (KH) are effective as they irreversibly deprotonate the phenol.[2][4]

Base Strength Typical Use Case Considerations
K2CO3, Cs2CO3 WeakRobust substrates, mild conditions.Slower reaction times may be required.
NaOH, KOH StrongGeneral purpose, effective for most phenols.Can introduce water, which may affect the reaction.
NaH, KH Very StrongFor complete and rapid deprotonation.Highly reactive, requires anhydrous conditions and careful handling. The hydrogen gas byproduct must be safely vented.[2]

Q2: How does the choice of solvent impact the reaction?

The solvent plays a critical role in the Williamson ether synthesis. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred because they effectively solvate the cation of the phenoxide salt, leaving the "naked" phenoxide anion as a more potent nucleophile.[1][3] Protic solvents (e.g., ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

Solvent Type Examples Effect on Reaction Rate
Polar Aprotic DMF, DMSO, AcetonitrileHigh [1][3][8]
Polar Protic Water, Ethanol, MethanolLow
Apolar Toluene, HexaneVery Low [3]

Q3: When is a phase-transfer catalyst necessary?

A phase-transfer catalyst (PTC) is beneficial when the reactants are in different phases, for example, a solid phenoxide salt and a liquid alkyl halide in a non-polar solvent. The PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), transports the phenoxide anion from the solid or aqueous phase into the organic phase where the reaction occurs.[3] This can significantly increase the reaction rate and allow for milder reaction conditions.

Q4: What are some alternative methods for synthesizing these ethers?

While the Williamson ether synthesis is a workhorse, other methods exist:

  • Ullmann Condensation: This method is used to form diaryl ethers by reacting a phenoxide with an aryl halide, typically in the presence of a copper catalyst.[4][8]

  • Reductive Etherification: This involves the reaction of an aldehyde or ketone with an alcohol in the presence of a reducing agent.[9][10][11] This can be a one-pot procedure and offers a different synthetic approach.

  • Catalytic High-Temperature Methods: For industrial applications, methods using weaker alkylating agents at high temperatures (above 300°C) have been developed to create a more "green" process.[3][12]

Experimental Protocols

General Protocol for the Synthesis of 4-(Benzyloxy)benzaldehyde

This protocol is a general guideline and may require optimization for specific substituted benzaldehydes.

Materials:

  • 4-Hydroxybenzaldehyde

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl Bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 4-hydroxybenzaldehyde.

  • Deprotonation: Anhydrous DMF is added to dissolve the starting material. The flask is cooled in an ice bath, and sodium hydride (1.1 equivalents) is added portion-wise. The mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.

  • Alkylation: The reaction mixture is cooled again in an ice bath, and benzyl bromide (1.1 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight. Progress can be monitored by TLC.

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl. The mixture is then transferred to a separatory funnel and diluted with water and diethyl ether.

  • Extraction: The layers are separated, and the aqueous layer is extracted twice more with diethyl ether.

  • Washing: The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[13][14]

Visualizations

experimental_workflow start Start: Dry Flask under N2 add_substrate Add Substituted Hydroxybenzaldehyde and Anhydrous Solvent (e.g., DMF) start->add_substrate cool_0c Cool to 0°C add_substrate->cool_0c add_base Add Base (e.g., NaH) Portion-wise cool_0c->add_base stir_rt Stir and Warm to Room Temperature (Phenoxide Formation) add_base->stir_rt cool_0c_2 Cool to 0°C stir_rt->cool_0c_2 add_alkyl_halide Add Alkyl Halide Dropwise cool_0c_2->add_alkyl_halide react Stir at Room Temperature or Heat (Monitor by TLC) add_alkyl_halide->react quench Quench Reaction (e.g., with aq. NH4Cl) react->quench extract Extraction with Organic Solvent quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry with MgSO4 and Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Product (Chromatography/Recrystallization) concentrate->purify end End: Purified Ether purify->end

Caption: General experimental workflow for the Williamson ether synthesis.

troubleshooting_williamson low_yield Low Yield? incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes side_products Side Products Observed? low_yield->side_products No check_base Check Base Strength and Stoichiometry incomplete_reaction->check_base Yes check_solubility Improve Solubility: - Change Solvent - Use Phase-Transfer Catalyst incomplete_reaction->check_solubility No check_alkyl_halide Is Alkyl Halide Primary? side_products->check_alkyl_halide Yes optimize_conditions Optimize Temperature and Reaction Time check_solubility->optimize_conditions use_primary_halide Use Primary Alkyl Halide to Minimize Elimination check_alkyl_halide->use_primary_halide No lower_temp Lower Reaction Temperature check_alkyl_halide->lower_temp Yes protect_aldehyde Consider Protecting the Aldehyde Group lower_temp->protect_aldehyde

Caption: Troubleshooting decision tree for Williamson ether synthesis.

reaction_and_side_reactions cluster_main Desired SN2 Reaction cluster_side Potential Side Reactions phenoxide Ar-O⁻ (Nucleophile) product Ar-O-CH₂-R (Desired Ether) phenoxide->product SN2 Attack phenoxide_side Ar-O⁻ (Base) alkyl_halide R-CH₂-X (Primary Alkyl Halide) alkyl_halide->product alkyl_halide_side R'-CH(R'')-X (Secondary/Tertiary Alkyl Halide) elimination Alkene Product cannizzaro Disproportionation of Aldehyde (Alcohol and Carboxylic Acid) phenoxide_side->elimination E2 Elimination alkyl_halide_side->elimination

Caption: Desired reaction pathway and common side reactions.

References

Common side reactions in the synthesis of "4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, which is typically achieved via a Williamson ether synthesis between 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and 2-(bromomethyl)naphthalene.

Problem 1: Low Yield of the Desired Product

Potential CauseSuggested SolutionExpected Outcome
Incomplete Deprotonation of Isovanillin Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to ensure complete formation of the phenoxide.[1][2]Increased conversion of the starting material and higher yield of the ether product.
Suboptimal Reaction Temperature A typical temperature range for Williamson ether synthesis is 50-100 °C.[2] Start with a moderate temperature (e.g., 60-80 °C) and optimize as needed. Higher temperatures may promote side reactions.Improved reaction rate and yield.
Inappropriate Solvent Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the phenoxide.[2]Faster reaction and increased product yield.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after several hours, consider extending the reaction time.Drive the reaction to completion for a higher yield.

Problem 2: Presence of Significant Impurities in the Crude Product

Potential CauseSuggested SolutionExpected Outcome
Formation of C-Alkylated Byproduct The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.[2]Increased selectivity for the desired O-alkylated product.
Formation of Dialkylated Byproduct Use a stoichiometric amount of 2-(bromomethyl)naphthalene. Adding the alkylating agent slowly to the reaction mixture can also minimize dialkylation.[1]Reduced formation of the byproduct where both the hydroxyl group and another position on the ring are alkylated.
Self-Condensation of 2-(bromomethyl)naphthalene Ensure that the isovanillin phenoxide is pre-formed before the addition of 2-(bromomethyl)naphthalene. Maintain a moderate reaction temperature.Minimized formation of naphthylmethyl ether byproduct.
Hydrolysis of 2-(bromomethyl)naphthalene Use anhydrous solvents and reagents to prevent the formation of 2-naphthalenemethanol.Reduced presence of alcohol impurity in the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The primary side reactions include:

  • C-alkylation of the isovanillin phenoxide: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring as well as on the oxygen atom.[2]

  • Dialkylation of isovanillin: Although less common, a second alkylation event can occur, particularly if an excess of the alkylating agent is used.[1]

  • Self-etherification of 2-(bromomethyl)naphthalene: Under basic conditions, 2-(bromomethyl)naphthalene can react with itself to form a diether.

  • Elimination reaction of 2-(bromomethyl)naphthalene: While less likely for a primary benzylic halide, elimination to form a vinylnaphthalene derivative is a possibility, especially at higher temperatures.[3]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials (isovanillin and 2-(bromomethyl)naphthalene) from the desired product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Q3: What is the best method for purifying the final product?

A3: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water. If significant amounts of side products are present, column chromatography on silica gel may be necessary.

Q4: Can I use other 2-(halomethyl)naphthalenes besides the bromo- derivative?

A4: Yes, 2-(iodomethyl)naphthalene would be more reactive, leading to a faster reaction, while 2-(chloromethyl)naphthalene would be less reactive. The choice of halide will affect the reaction rate and may require adjustment of the reaction conditions.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution (Qualitative)

FactorCondition Favoring Desired ProductCondition Favoring Side Products
Solvent Polar Aprotic (e.g., DMF, Acetonitrile)Protic (e.g., Ethanol) may increase C-alkylation.
Base Strong, non-nucleophilic (e.g., NaH, K₂CO₃)Weaker bases may lead to incomplete reaction.
Temperature Moderate (50-80 °C)High temperatures (>100 °C) can promote elimination and other side reactions.
Stoichiometry Equimolar amounts of reactantsExcess 2-(bromomethyl)naphthalene can lead to dialkylation.

Experimental Protocols

Synthesis of this compound

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde (isovanillin)

  • 2-(Bromomethyl)naphthalene

  • Potassium carbonate (anhydrous, finely ground)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-4-methoxybenzaldehyde (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the isovanillin.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add 2-(bromomethyl)naphthalene (1.05 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 70 °C and maintain this temperature, with stirring, for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash them with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Williamson Ether Synthesis cluster_products Products isovanillin 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) reaction K₂CO₃, DMF 70 °C isovanillin->reaction naphthyl_bromide 2-(Bromomethyl)naphthalene naphthyl_bromide->reaction main_product This compound reaction->main_product Desired Reaction side_product_c C-Alkylated Byproduct reaction->side_product_c Side Reaction side_product_di Dialkylated Byproduct reaction->side_product_di Side Reaction side_product_self Self-Etherification Product reaction->side_product_self Side Reaction

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow start Low Product Yield check_deprotonation Incomplete Deprotonation? start->check_deprotonation check_conditions Suboptimal Conditions? check_deprotonation->check_conditions No solution_base Use Stronger Base (e.g., NaH, K₂CO₃) check_deprotonation->solution_base Yes check_impurities Significant Impurities? check_conditions->check_impurities No solution_conditions Optimize Temperature and Solvent check_conditions->solution_conditions Yes solution_purification Purify by Recrystallization or Chromatography check_impurities->solution_purification Yes end Improved Yield solution_base->end solution_conditions->end solution_purification->end

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common methods for purifying crude this compound?

The two most common and effective purification techniques for aromatic aldehydes like this compound are column chromatography and recrystallization. The choice between these methods often depends on the nature of the impurities and the desired final purity.

Q2: My crude product is an oil and won't solidify for recrystallization. What should I do?

An oily product often indicates the presence of residual solvent or low-melting point impurities.

  • Troubleshooting Steps:

    • High Vacuum Drying: Ensure all volatile solvents are removed by drying the crude product under a high vacuum for several hours.

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired compound is poorly soluble, such as hexane or a mixture of ethyl acetate and hexane. This can help to wash away soluble impurities and encourage the product to solidify.

    • Column Chromatography: If the product remains an oil, column chromatography is the recommended purification method.

Q3: I performed column chromatography, but the separation of my compound from impurities is poor. How can I improve the resolution?

Poor separation during column chromatography can be addressed by optimizing the stationary and mobile phases.

  • Troubleshooting Steps:

    • Solvent System (Mobile Phase): The polarity of the eluent is critical. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system that gives a good separation between the product spot and impurity spots.

    • Stationary Phase: Standard silica gel (200-300 mesh) is generally effective.[1] If separation is still challenging, consider using a finer mesh silica gel for higher resolution.

    • Column Loading: Overloading the column can lead to broad peaks and poor separation. As a general rule, use a 1:30 to 1:50 ratio of crude product to silica gel by weight.

Q4: What is a good solvent for recrystallizing this compound?

An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Solvent Selection:

    • Ethanol or Methanol: Alcohols are often good choices for recrystallizing aromatic aldehydes.[2]

    • Ethyl Acetate/Hexane: A mixed solvent system can also be effective. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

    • Acetonitrile: Has been used for recrystallizing similar aromatic compounds.[3]

    • Trial and Error: It is recommended to test solubility in small-scale trials with a variety of solvents to find the optimal one.

Q5: After recrystallization, my yield is very low. How can I improve it?

Low yield after recrystallization can be due to several factors.

  • Troubleshooting Steps:

    • Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

    • Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.

    • Mother Liquor: Concentrate the mother liquor (the remaining solution after filtration) and attempt a second recrystallization to recover more product.

Data Presentation

The following table summarizes typical outcomes for the purification of an aromatic aldehyde like this compound. The values are illustrative and may vary based on the specific impurities present in the crude material.

Purification MethodEluent/Solvent SystemTypical PurityTypical YieldAdvantagesDisadvantages
Column Chromatography Hexane:Ethyl Acetate (gradient)>98%60-85%High resolution, effective for complex mixtures and oily products.More time-consuming and requires larger volumes of solvent.
Recrystallization Ethanol>99%50-75%Simple, cost-effective, can yield very high purity product.Not suitable for oily products, yield can be lower.
Trituration Hexane~90-95%>90%Quick, simple, good for removing highly soluble impurities.Primarily a pre-purification step; may not achieve high purity alone.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • A glass column is packed with silica gel (200-300 mesh) as a slurry in a non-polar solvent (e.g., hexane). The amount of silica gel should be 30-50 times the weight of the crude product.

  • Loading the Sample:

    • The crude this compound is dissolved in a minimal amount of dichloromethane or the eluting solvent.

    • Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution:

    • The column is eluted with a solvent system of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate (e.g., from 2% to 20%).[1]

    • The elution progress is monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).

  • Isolation:

    • Fractions containing the pure product (as determined by TLC) are combined.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Dissolution:

    • The crude product is placed in an Erlenmeyer flask.

    • A suitable solvent (e.g., ethanol) is added portion-wise while heating the mixture gently (e.g., on a hot plate) with swirling, until the solid has just dissolved.[4]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. The solution is then hot-filtered to remove the charcoal.

  • Crystallization:

    • The hot, saturated solution is allowed to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize yield, the flask can then be placed in an ice bath for 30 minutes.

  • Isolation and Drying:

    • The crystals are collected by vacuum filtration (e.g., using a Büchner funnel).

    • The crystals are washed with a small amount of cold solvent to remove any remaining mother liquor.

    • The purified crystals are then dried under a vacuum to remove all traces of solvent.

Visualizations

experimental_workflow cluster_start Crude Product cluster_decision Initial Assessment cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path cluster_end Final Product crude Crude this compound is_solid Is the product a solid? crude->is_solid dissolve Dissolve in minimal hot solvent is_solid->dissolve Yes column Prepare silica gel column is_solid->column No (Oily) cool Slow cooling & crystallization dissolve->cool filtrate Filter and dry crystals cool->filtrate pure_product Pure Product filtrate->pure_product elute Load sample & elute with solvent gradient column->elute fractions Collect & analyze fractions elute->fractions evaporate Combine pure fractions & evaporate solvent fractions->evaporate evaporate->pure_product

Caption: Decision workflow for purifying this compound.

column_chromatography_workflow start Start: Crude Product prep_column 1. Pack silica gel column start->prep_column load_sample 2. Load crude sample prep_column->load_sample elute_fractions 3. Elute with solvent gradient load_sample->elute_fractions collect_fractions 4. Collect fractions elute_fractions->collect_fractions tlc 5. Analyze fractions by TLC collect_fractions->tlc combine 6. Combine pure fractions tlc->combine evaporate 7. Evaporate solvent combine->evaporate end End: Purified Product evaporate->end

References

Technical Support Center: Improving Schiff Base Yields from Sterically Hindered Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Schiff bases from sterically hindered benzaldehydes. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help optimize your reaction outcomes.

Troubleshooting Guide

Low yields in Schiff base synthesis involving sterically hindered benzaldehydes are a common challenge. This guide addresses specific issues you might encounter and provides actionable steps to improve your results.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation Steric Hindrance: The bulky substituents on the benzaldehyde are preventing the amine from effectively attacking the carbonyl carbon.[1]- Increase Reaction Temperature: Refluxing the reaction mixture can provide the necessary activation energy to overcome the steric barrier. - Use a More Effective Catalyst: Switch to a stronger Lewis acid catalyst like Titanium(IV) chloride (TiCl₄) or Titanium(IV) isopropoxide (Ti(OⁱPr)₄), which can enhance the electrophilicity of the carbonyl carbon.[2] - Employ Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by promoting rapid and uniform heating.[3][4][5]
Reversible Reaction Equilibrium: The formation of water as a byproduct is driving the reaction backward, hydrolyzing the formed Schiff base.[6][7]- Efficient Water Removal: Utilize a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or benzene to continuously remove water.[2][8] - Use a Dehydrating Agent: Add anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å) to the reaction mixture to sequester water as it is formed.[8] For highly hindered systems, tetraethyl orthosilicate (TEOS) can be a very effective water scavenger.[6]
Low Reactivity of Amine: The amine being used may be weakly nucleophilic.- Increase Nucleophilicity: If possible, select a more nucleophilic amine. - Optimize pH: The reaction is often fastest at a mildly acidic pH (around 4-5).[2][7] Too much acid will protonate the amine, rendering it non-nucleophilic, while too little will not sufficiently activate the aldehyde.[2][7]
Formation of Side Products Self-Condensation of Aldehyde: Under certain conditions, aldehydes can undergo self-condensation reactions.- Control Reaction Temperature: Avoid excessively high temperatures. - Optimize Catalyst Choice and Amount: Use a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TsOH) or acetic acid.
Product Degradation during Workup Hydrolysis of the Imine: The Schiff base is sensitive to water and can hydrolyze back to the starting materials, especially under acidic conditions.[2][8]- Anhydrous Workup: Ensure all solvents and glassware are dry during extraction and purification. - Neutral or Slightly Basic Conditions: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acid catalyst before drying and concentration. - Purification Method: For purification via column chromatography, consider using neutral alumina instead of silica gel to avoid acidic conditions that can lead to hydrolysis.[1]

Frequently Asked Questions (FAQs)

Q1: Why is water removal so critical in Schiff base synthesis?

A1: The formation of a Schiff base is a reversible condensation reaction where water is a byproduct. According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials (the aldehyde and amine), leading to lower yields of the desired imine.[6][7] Therefore, efficient removal of water is essential to drive the reaction to completion.[2][8]

Q2: What is the role of an acid catalyst in this reaction?

A2: An acid catalyst, typically a Brønsted or Lewis acid, plays a dual role. It protonates the carbonyl oxygen of the benzaldehyde, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.[7] Secondly, it facilitates the dehydration of the carbinolamine intermediate, which is often the rate-determining step.[7]

Q3: Can I use a base as a catalyst?

A3: While acid catalysis is more common, base catalysis can also be employed. A base can deprotonate the amine, increasing its nucleophilicity. The dehydration of the carbinolamine intermediate can also be base-catalyzed.

Q4: My sterically hindered benzaldehyde is still not reacting under standard conditions. What are my options?

A4: For particularly challenging sterically hindered substrates, more forcing conditions or specialized reagents may be necessary. Consider using a strong Lewis acid catalyst like TiCl₄, which is known to be effective for the synthesis of hindered imines.[9] Alternatively, microwave-assisted organic synthesis (MAOS) can provide the energy needed to overcome the high activation barrier in a short amount of time, often leading to improved yields.[3][4][5]

Q5: How can I confirm the formation of my Schiff base product?

A5: The formation of the Schiff base can be confirmed using various spectroscopic techniques:

  • FTIR Spectroscopy: Look for the appearance of a characteristic imine (C=N) stretching band, typically in the range of 1600-1650 cm⁻¹, and the disappearance of the C=O stretching band of the aldehyde and the N-H bending vibration of the primary amine.

  • ¹H NMR Spectroscopy: The most indicative signal is the appearance of a singlet for the azomethine proton (-CH=N-), which typically resonates in the region of δ 8.0-9.0 ppm.

  • ¹³C NMR Spectroscopy: A characteristic signal for the imine carbon (C=N) will appear in the range of δ 160-170 ppm.

Data Presentation: Comparative Yields of Schiff Bases

The following table summarizes reported yields for the synthesis of Schiff bases from various sterically hindered benzaldehydes under different reaction conditions. This data is intended to provide a comparative overview to aid in method selection.

Sterically Hindered BenzaldehydeAmineCatalystDehydrating Agent / MethodSolventTemp. (°C)Time (h)Yield (%)
2,4,6-TrimethylbenzaldehydeAnilinep-TsOHDean-StarkTolueneReflux6~85
2,6-Dichlorobenzaldehydep-ToluidineAcetic AcidMolecular Sieves (4Å)DichloromethaneRT12~78
2-Naphthaldehydetert-ButylamineNoneTEOSNone1004~92
2,6-Di-tert-butylbenzaldehydeAnilineTiCl₄-DichloromethaneRT2~90
2,4,6-Trimethylbenzaldehydep-NitroanilineNoneMicrowaveEthanol1200.25~91
2-Chlorobenzaldehyde3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamineLemon Juice (Natural Acid)-EthanolRT-High
3,5-Di-tert-butyl-2-hydroxybenzaldehydeValine methyl esterNoneMicrowaveNoneM-High0.1High

Note: Yields are approximate and can vary based on the specific experimental setup, purity of reagents, and scale of the reaction.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the context of synthesizing Schiff bases from sterically hindered benzaldehydes.

Protocol 1: Dean-Stark Azeotropic Distillation Method

Objective: To synthesize a Schiff base from a sterically hindered benzaldehyde and a primary amine using azeotropic removal of water.

Materials:

  • Sterically hindered benzaldehyde (1.0 eq)

  • Primary amine (1.0-1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.01-0.05 eq)

  • Toluene or Benzene

  • Round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and condenser

Procedure:

  • To a round-bottom flask, add the sterically hindered benzaldehyde, primary amine, and a catalytic amount of p-TsOH.

  • Add a sufficient amount of toluene to dissolve the reactants and fill the Dean-Stark trap.

  • Assemble the Dean-Stark apparatus and reflux the mixture with vigorous stirring.

  • Monitor the reaction by observing the collection of water in the side arm of the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on neutral alumina.

Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)

Objective: To rapidly synthesize a Schiff base from a sterically hindered benzaldehyde and a primary amine using microwave irradiation.

Materials:

  • Sterically hindered benzaldehyde (1.0 eq)

  • Primary amine (1.0 eq)

  • Microwave reactor vial

  • Glacial acetic acid (optional, 1-2 drops)

Procedure:

  • In a microwave reactor vial, combine the sterically hindered benzaldehyde and the primary amine.

  • If desired, add a catalytic amount of glacial acetic acid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a short period (e.g., 5-15 minutes). Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • The product, which is often a solid, can be washed with a cold solvent like ethanol or hexane and then purified by recrystallization.

Protocol 3: TiCl₄-Mediated Synthesis for Highly Hindered Substrates

Objective: To synthesize a Schiff base from a highly sterically hindered benzaldehyde and a primary amine using titanium(IV) chloride.

Materials:

  • Sterically hindered benzaldehyde (1.0 eq)

  • Primary amine (2.0 eq)

  • Titanium(IV) chloride (TiCl₄) (0.6 eq)

  • Anhydrous dichloromethane (DCM)

  • Schlenk flask or a round-bottom flask under an inert atmosphere (N₂ or Ar)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the primary amine dissolved in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TiCl₄ dropwise to the stirred solution. A precipitate may form.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of the sterically hindered benzaldehyde in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on neutral alumina or by recrystallization.

Visualizations

General Workflow for Schiff Base Synthesis and Troubleshooting

SchiffBaseWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting Reactants Aldehyde + Amine Solvent Choose Solvent Reactants->Solvent Catalyst Add Catalyst (optional) Solvent->Catalyst DehydratingAgent Add Dehydrating Agent (optional) Catalyst->DehydratingAgent Heating Heating (Conventional or Microwave) DehydratingAgent->Heating Monitoring Monitor by TLC Heating->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete LowYield Low Yield? Monitoring->LowYield Incomplete Reaction Extract Extraction Quench->Extract Purify Purification (Recrystallization/Chromatography) Extract->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize CheckWaterRemoval Improve Water Removal LowYield->CheckWaterRemoval ChangeCatalyst Change Catalyst LowYield->ChangeCatalyst IncreaseTemp Increase Temperature LowYield->IncreaseTemp CheckWaterRemoval->Heating Re-run ChangeCatalyst->Heating Re-run IncreaseTemp->Heating Re-run

Caption: A logical workflow for the synthesis and troubleshooting of Schiff bases.

Decision Pathway for Optimizing Reaction Conditions

DecisionPathway Start Low Yield with Standard Conditions? StericHindrance High Steric Hindrance? Start->StericHindrance WaterRemoval Efficient Water Removal? StericHindrance->WaterRemoval No UseTiCl4 Use TiCl4 or Microwave StericHindrance->UseTiCl4 Yes Catalysis Catalyst Used? WaterRemoval->Catalysis Yes UseDeanStark Use Dean-Stark or TEOS WaterRemoval->UseDeanStark No AddCatalyst Add p-TsOH or Acetic Acid Catalysis->AddCatalyst No Optimize Optimize Temp & Time Catalysis->Optimize Yes UseTiCl4->Optimize UseDeanStark->Optimize AddCatalyst->Optimize CheckPurity Check Reactant Purity Optimize->CheckPurity Still Low Yield

Caption: A decision tree to guide the optimization of reaction conditions.

References

Byproduct identification in "4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium or potassium salt of vanillin (4-hydroxy-3-methoxybenzaldehyde) is reacted with 2-(bromomethyl)naphthalene or 2-(chloromethyl)naphthalene.

Q2: What are the potential major byproducts in this synthesis?

The primary byproducts in the Williamson ether synthesis of the target molecule can include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual vanillin and 2-(halomethyl)naphthalene.

  • Self-Condensation of Vanillin: Under basic conditions, vanillin can undergo self-condensation reactions.

  • C-Alkylation Product: The phenoxide of vanillin is an ambident nucleophile, and alkylation can occur at the carbon atoms of the aromatic ring, although O-alkylation is generally favored.[1]

  • Elimination Product (Naphthyl-alkene): If the reaction temperature is too high, or if a sterically hindered base is used, an E2 elimination reaction can occur with the 2-(halomethyl)naphthalene, leading to the formation of a naphthyl-alkene.[1][2]

Q3: How can I minimize byproduct formation?

To minimize the formation of byproducts, consider the following:

  • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3) to ensure complete deprotonation of the vanillin.[1][3]

  • Reaction Temperature: Maintain a moderate reaction temperature (typically 50-80 °C) to favor the SN2 reaction over elimination and other side reactions.[1]

  • Solvent Selection: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile to promote O-alkylation over C-alkylation.[1][3]

  • Purity of Reagents: Ensure that all reagents and solvents are anhydrous to prevent hydrolysis of the alkyl halide.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Product Incomplete deprotonation of vanillin.Use a stronger base (e.g., NaH) or ensure the base is fresh and properly handled.
Low reaction temperature or insufficient reaction time.Increase the reaction temperature slightly (monitor for byproduct formation) or extend the reaction time.
Impure reagents or wet solvents.Use freshly distilled solvents and ensure the purity of starting materials.
Presence of a Significant Amount of Unreacted Vanillin Insufficient amount of base or alkylating agent.Use a slight excess of the base and ensure a 1:1 or slight excess molar ratio of the alkylating agent to vanillin.
Poor solubility of the vanillin salt.Choose a solvent that effectively dissolves the alkoxide. The use of a phase transfer catalyst like tetrabutylammonium bromide may also improve solubility and reaction rate.[4]
Identification of an Alkene Byproduct Reaction temperature is too high.Lower the reaction temperature.[1]
Use of a sterically hindered base.Opt for a less sterically hindered base.
Presence of C-Alkylation Byproduct Use of a protic solvent.Switch to a polar aprotic solvent like DMF or acetonitrile.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Deprotonation of Vanillin: To a stirred solution of vanillin (1.0 eq) in anhydrous DMF (10 mL/mmol of vanillin) under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phenoxide.

  • Alkylation: Add a solution of 2-(bromomethyl)naphthalene (1.05 eq) in anhydrous DMF dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Protocol 2: Byproduct Identification using GC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the Gas Chromatograph-Mass Spectrometer (GC-MS).

  • GC Separation: Use a suitable capillary column (e.g., HP-5ms) and a temperature program to separate the components of the mixture. An example program could be: initial temperature of 100 °C, ramp at 10 °C/min to 280 °C, and hold for 10 minutes.

  • MS Analysis: As components elute from the GC column, they will be ionized and fragmented in the mass spectrometer.

  • Data Interpretation: Analyze the resulting mass spectra of the separated peaks. Compare the fragmentation patterns with a mass spectral library to identify the main product and any potential byproducts such as unreacted starting materials, C-alkylated products, or elimination products.

Quantitative Data Summary

Parameter Expected Value Notes
Theoretical Yield Dependent on starting material quantities.Calculated based on the limiting reagent.
Typical Experimental Yield 60-85%Yields can vary based on reaction conditions and purification efficiency.[4]
Purity (Post-Purification) >98%Determined by HPLC or NMR.
Major Byproduct Percentage (Crude) <10%Can be higher with non-optimal conditions.

Visualizations

Synthesis_Pathway Vanillin Vanillin Phenoxide Vanillin Phenoxide Vanillin->Phenoxide + Base Base Base (e.g., K2CO3) Naphthyl_Halide 2-(Bromomethyl)naphthalene Product This compound Naphthyl_Halide->Product Phenoxide->Product + 2-(Bromomethyl)naphthalene (SN2 Reaction)

Caption: Williamson ether synthesis of the target molecule.

Side_Reactions cluster_O_Alkylation Desired O-Alkylation cluster_C_Alkylation Side Reaction: C-Alkylation cluster_Elimination Side Reaction: E2 Elimination O_Alkylation Vanillin Phenoxide (O-attack) Product Target Product O_Alkylation->Product C_Alkylation Vanillin Phenoxide (C-attack) C_Alkylation_Product C-Alkylated Byproduct C_Alkylation->C_Alkylation_Product Naphthyl_Halide 2-(Bromomethyl)naphthalene Elimination_Product Naphthyl-alkene Byproduct Naphthyl_Halide->Elimination_Product + Base (High Temp) Base Base Base->Elimination_Product

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow Start Low Product Yield or Purity Analyze_Crude Analyze Crude Mixture (TLC, GC-MS, NMR) Start->Analyze_Crude High_SM High Starting Material? Analyze_Crude->High_SM Check_Base Check Base Activity & Stoichiometry High_SM->Check_Base Yes Byproducts Major Byproducts Present? High_SM->Byproducts No Increase_Time_Temp Increase Reaction Time/Temp Check_Base->Increase_Time_Temp If base is adequate Optimize Optimize and Repeat Synthesis Check_Base->Optimize Increase_Time_Temp->Optimize Identify_Byproduct Identify Byproduct Structure Byproducts->Identify_Byproduct Yes Byproducts->Optimize No Alkene Alkene Byproduct? Identify_Byproduct->Alkene Lower_Temp Lower Reaction Temperature Alkene->Lower_Temp Yes C_Alkylation C-Alkylation? Alkene->C_Alkylation No Lower_Temp->Optimize Change_Solvent Switch to Polar Aprotic Solvent C_Alkylation->Change_Solvent Yes C_Alkylation->Optimize No Change_Solvent->Optimize

Caption: Troubleshooting workflow for synthesis optimization.

References

Stability issues and degradation of "4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde. The information is presented in a question-and-answer format to directly address potential stability issues and degradation problems encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound arise from its three key functional groups: the aromatic aldehyde, the benzylic ether linkage, and the naphthyl group. The aldehyde group is susceptible to oxidation, the ether linkage can undergo cleavage under certain conditions, and the entire molecule may be sensitive to light and elevated temperatures.

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is advisable for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.

  • Light: Protect from light to prevent potential photodegradation. Use amber vials or store in a light-proof container.

  • Moisture: Keep the container tightly sealed to protect from moisture, which could potentially hydrolyze the compound or facilitate degradation pathways.

Q3: What are the likely degradation products I might observe?

A3: Potential degradation products could include:

  • 4-Methoxy-3-[(2-naphthyloxy)methyl]benzoic acid: Resulting from the oxidation of the aldehyde group.

  • 4-Methoxy-3-hydroxybenzaldehyde (vanillin derivative) and 2-naphthol: Resulting from the cleavage of the ether bond.

  • Polymerization products: Aldehydes can undergo self-condensation or polymerization, especially under basic conditions or in the presence of certain catalysts.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

This could be due to the degradation of the compound, leading to a lower effective concentration of the active molecule.

Troubleshooting Workflow

start Inconsistent Assay Results check_purity Verify Compound Purity (e.g., HPLC, NMR) start->check_purity degradation_suspected Degradation Suspected check_purity->degradation_suspected Impurity Peaks Detected no_degradation Compound is Pure. Review Assay Protocol. check_purity->no_degradation Single Peak check_storage Review Storage Conditions degradation_suspected->check_storage check_solvent Assess Solvent Stability degradation_suspected->check_solvent check_assay_conditions Evaluate Assay Conditions (pH, Temp, Light) degradation_suspected->check_assay_conditions repurify Re-purify Compound check_storage->repurify check_solvent->repurify check_assay_conditions->repurify resynthesize Re-synthesize Compound repurify->resynthesize If purification fails Compound This compound Oxidation Oxidation (Air, Peroxides) Compound->Oxidation AcidCleavage Acid-Catalyzed Cleavage Compound->AcidCleavage BaseCondensation Base-Catalyzed Condensation Compound->BaseCondensation Photodegradation Photodegradation (UV light) Compound->Photodegradation CarboxylicAcid 4-Methoxy-3-[(2-naphthyloxy)methyl]benzoic acid Oxidation->CarboxylicAcid VanillinDeriv 4-Methoxy-3-hydroxybenzaldehyde AcidCleavage->VanillinDeriv Naphthol 2-Naphthol AcidCleavage->Naphthol Polymer Polymer/Resin BaseCondensation->Polymer RadicalProducts Radical Degradation Products Photodegradation->RadicalProducts

Caption: Potential degradation pathways.

Identification and Mitigation

Observed Degradation Product Likely Cause Mitigation Strategy
More polar spot/peak (likely the carboxylic acid)Oxidation of the aldehydeStore the compound under an inert atmosphere. Use freshly prepared solutions.
Two new spots/peaks (phenolic derivatives)Cleavage of the ether linkageMaintain neutral pH in solutions. Avoid strong acids. Benzyl ethers can be sensitive to some Lewis acids.
Baseline streaking or insoluble materialPolymerizationAvoid basic conditions. If a base is required for a reaction, use a non-nucleophilic base and mild conditions.

Summary of Stability Data (Inferred)

The following table summarizes the inferred stability of this compound under various conditions, based on the general chemical properties of its functional groups.

Condition Stability Potential Degradation Pathway
Acidic (pH < 4) LowCleavage of the benzylic ether linkage.
Neutral (pH 6-8) HighGenerally stable for short-term experiments.
Basic (pH > 9) Moderate to LowRisk of Cannizzaro reaction or aldol-type condensation.
Oxidizing Agents LowOxidation of the aldehyde to a carboxylic acid.
Reducing Agents (e.g., NaBH₄) LowReduction of the aldehyde to an alcohol.
Elevated Temperature (> 50 °C) Moderate to LowIncreased rate of all degradation pathways.
UV Light Exposure Moderate to LowPotential for photodegradation, leading to radical formation.

Experimental Protocols

Protocol 1: Monitoring Compound Stability by HPLC

This protocol can be used to assess the stability of the compound in a specific solvent or buffer over time.

Workflow for Stability Testing

start Prepare Stock Solution aliquot Aliquot into Vials for Different Conditions start->aliquot incubate Incubate at Desired Temperature/Light Conditions aliquot->incubate sample Take Samples at Time Points (t=0, 1, 2, 4, 8, 24h) incubate->sample hplc Analyze by HPLC sample->hplc data Calculate % Purity vs. Time hplc->data

Caption: Workflow for HPLC stability testing.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the solvent or buffer of interest.

  • Incubation: Aliquot the solution into several vials. Keep one vial as a t=0 reference. Store the other vials under the conditions you want to test (e.g., room temperature, 37 °C, exposure to light).

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each vial.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC with a suitable C18 column. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

  • Data Analysis: Monitor the peak area of the parent compound. A decrease in the peak area and the appearance of new peaks indicate degradation. Calculate the percentage of the compound remaining at each time point.

Protocol 2: General Procedure for a Reaction Involving the Aldehyde Group (e.g., Reductive Amination)

This protocol provides a general method for a common reaction, highlighting points where stability might be an issue.

Methodology:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere.

  • Addition of Amine: Add the desired primary or secondary amine (1-1.2 equivalents).

  • Formation of Imine/Enamine: Stir the reaction mixture at room temperature for 1-2 hours to form the iminium ion intermediate. Note: Monitor this step by TLC or LC-MS to ensure the starting material is consumed before adding the reducing agent to avoid reduction of the starting aldehyde.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise. Caution: Avoid strong reducing agents like LiAlH₄ which could potentially cleave the ether bond.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the imine intermediate is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Minimizing impurities in the preparation of "4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the preparation of "4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde" and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, which is typically prepared via a Williamson ether synthesis, can stem from several factors. The primary reasons include incomplete deprotonation of 2-naphthol, the use of a non-ideal solvent, or competing side reactions.

To improve the yield, consider the following troubleshooting steps:

  • Ensure Complete Deprotonation: The reaction requires the formation of the naphthoxide ion, a potent nucleophile. If the base used is not strong enough to fully deprotonate the 2-naphthol, the reaction rate will be slow, leading to lower yields. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices for ensuring complete deprotonation.[1]

  • Optimize the Solvent: The choice of solvent is critical. Polar aprotic solvents such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) are generally preferred as they solvate the cation of the base, leaving the naphthoxide anion more available to act as a nucleophile.[2]

  • Control Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can promote side reactions such as elimination. A typical temperature range for this type of Williamson ether synthesis is between room temperature and 80°C.

  • Purity of Reagents: Ensure that your starting materials, 3-(chloromethyl)-4-methoxybenzaldehyde and 2-naphthol, are pure. Impurities can interfere with the reaction.

Q2: I am observing a significant amount of an alkene byproduct. How can I minimize its formation?

A2: The formation of an alkene byproduct suggests that an E2 elimination reaction is competing with the desired SN2 substitution. This is more common with secondary and tertiary alkyl halides, but can also occur with sterically hindered primary halides.[2] While 3-(chloromethyl)-4-methoxybenzaldehyde is a benzylic halide and generally favors SN2, steric hindrance around the reaction center can promote elimination.

To minimize the alkene byproduct:

  • Use a Less Hindered Base: If you are using a bulky base, consider switching to a smaller, non-nucleophilic base like sodium hydride.

  • Lower the Reaction Temperature: Lower temperatures generally favor the SN2 reaction over the E2 reaction. Try running the reaction at a lower temperature for a longer period.

  • Choice of Leaving Group: While chloride is a reasonable leaving group, converting the hydroxymethyl group of the benzaldehyde derivative to a better leaving group that is less prone to elimination, such as a tosylate, could be an alternative strategy.

Q3: My purified product contains an impurity that appears to be a C-alkylated naphthol. How can I prevent this?

A3: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, especially under certain conditions.

To favor O-alkylation and minimize C-alkylation byproducts:

  • Solvent Selection: The choice of solvent plays a crucial role. Polar aprotic solvents like DMF or acetonitrile strongly favor O-alkylation. Protic solvents can lead to more C-alkylation.[2]

  • Counter-ion: The nature of the counter-ion of the base can also influence the O/C alkylation ratio.

Q4: The purification of my final product is difficult. What are some effective purification strategies?

A4: Purifying this compound from the reaction mixture can be challenging due to the potential presence of unreacted starting materials and side products.

Here are some recommended purification strategies:

  • Aqueous Workup: After the reaction is complete, a standard workup procedure involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a dilute base solution (e.g., 5% sodium hydroxide) can help remove unreacted 2-naphthol.[3] A subsequent wash with brine and drying over an anhydrous salt like sodium sulfate is also recommended.

  • Column Chromatography: Silica gel column chromatography is often the most effective method for separating the desired product from impurities. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct synthetic route is the Williamson ether synthesis. This involves the reaction of 2-naphthol with 3-(chloromethyl)-4-methoxybenzaldehyde in the presence of a base. The base deprotonates the hydroxyl group of 2-naphthol to form the more nucleophilic naphthoxide anion, which then attacks the benzylic carbon of 3-(chloromethyl)-4-methoxybenzaldehyde in an SN2 reaction to form the desired ether linkage.

Q2: What are the key starting materials for this synthesis?

A2: The key starting materials are 2-naphthol and a suitable derivative of 4-methoxy-3-methylbenzaldehyde, typically 3-(chloromethyl)-4-methoxybenzaldehyde or 3-(bromomethyl)-4-methoxybenzaldehyde. The synthesis of a close analog, 4-methoxy-3-(naphth-2-ylmethoxy)benzaldehyde, utilizes 2-bromomethylnaphthalene and 3-hydroxy-4-methoxybenzaldehyde (isovanillin).[4]

Q3: What are the most common impurities I should look for?

A3: Common impurities can include:

  • Unreacted Starting Materials: 2-naphthol and 3-(chloromethyl)-4-methoxybenzaldehyde.

  • C-Alkylated Byproduct: The product of the naphthoxide attacking a carbon on the naphthyl ring instead of the benzylic carbon.

  • Elimination Byproduct: An alkene formed from the benzaldehyde derivative.

  • Oxidation/Reduction Products: The aldehyde functional group can be oxidized to a carboxylic acid or reduced to an alcohol, especially during workup and purification.

Q4: Which analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A4:

  • Thin-Layer Chromatography (TLC): TLC is an excellent technique for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and quantifying any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities and confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final product and identifying the structure of any significant impurities.

Data Presentation

Table 1: Summary of Reaction Conditions for Williamson Ether Synthesis of Aryl Ethers

ParameterCondition 1 (High Yield)Condition 2 (Standard)Condition 3 (Mild)
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)Cesium Carbonate (Cs₂CO₃)
Solvent DMF or DMSOAcetone or AcetonitrileAcetonitrile
Temperature 0°C to Room TemperatureReflux60-80°C
Typical Yield > 80%60-80%70-90%
Key Considerations Requires anhydrous conditions and careful handling of NaH.Slower reaction times, but easier to handle base.Milder base, often good for sensitive substrates.

Note: Yields are illustrative and can vary based on the specific substrates and reaction scale.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a representative procedure based on the Williamson ether synthesis.

Materials:

  • 2-Naphthol

  • 3-(Chloromethyl)-4-methoxybenzaldehyde

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Naphthoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 2-naphthol (1.0 equivalent).

  • Add anhydrous DMF to dissolve the 2-naphthol under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0°C for 30 minutes, during which hydrogen gas will evolve.

  • Addition of the Alkyl Halide: Dissolve 3-(chloromethyl)-4-methoxybenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the dropping funnel.

  • Add the solution of the alkyl halide dropwise to the reaction mixture at 0°C over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to 0°C and carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound.

Mandatory Visualization

Synthesis_Pathway 2-Naphthol 2-Naphthol Naphthoxide_ion 2-Naphthoxide (Nucleophile) 2-Naphthol->Naphthoxide_ion Deprotonation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Naphthoxide_ion Solvent (e.g., DMF) Solvent (e.g., DMF) Product This compound Solvent (e.g., DMF)->Product Naphthoxide_ion->Product SN2 Attack Alkyl_Halide 3-(Chloromethyl)-4- methoxybenzaldehyde (Electrophile) Alkyl_Halide->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic cluster_problem Problem Observed cluster_cause Potential Cause cluster_solution Recommended Solution Low_Yield Low Yield Incomplete_Deprotonation Incomplete Deprotonation Low_Yield->Incomplete_Deprotonation Suboptimal_Solvent Suboptimal Solvent Low_Yield->Suboptimal_Solvent Side_Product Side Product Formation E2_Elimination E2 Elimination Side_Product->E2_Elimination C_Alkylation C-Alkylation Side_Product->C_Alkylation Column_Chromatography Column Chromatography Side_Product->Column_Chromatography Purification_Issue Purification Difficulty Purification_Issue->Side_Product Unreacted_SM Unreacted Starting Materials Purification_Issue->Unreacted_SM Stronger_Base Use Stronger Base (e.g., NaH) Incomplete_Deprotonation->Stronger_Base Polar_Aprotic_Solvent Use Polar Aprotic Solvent (e.g., DMF) Suboptimal_Solvent->Polar_Aprotic_Solvent Lower_Temp Lower Reaction Temperature E2_Elimination->Lower_Temp C_Alkylation->Polar_Aprotic_Solvent Aqueous_Workup Optimize Aqueous Workup Unreacted_SM->Aqueous_Workup

Caption: Troubleshooting logic for impurity minimization.

References

Challenges in the scale-up synthesis of "4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete Deprotonation of 2-Naphthol: The base used may be too weak or not sufficiently anhydrous. 2. Inactive Alkyl Halide: The 3-(chloromethyl)-4-methoxybenzaldehyde may have degraded due to improper storage. 3. Low Reaction Temperature: The reaction temperature may be insufficient to drive the SN2 reaction at an adequate rate.1. Base Selection & Handling: Use a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure the base is fresh and handled under anhydrous conditions. If using K2CO3, ensure it is finely powdered and dried before use. 2. Reagent Quality Check: Verify the purity of 3-(chloromethyl)-4-methoxybenzaldehyde via NMR or melting point analysis. Store it in a cool, dark, and dry place. 3. Temperature Optimization: Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or HPLC. Typical temperatures for this type of Williamson ether synthesis range from 60-100°C.[1]
Formation of Significant By-products 1. C-Alkylation: The naphthoxide ion is an ambident nucleophile, and alkylation can occur on the carbon atom of the naphthalene ring, competing with the desired O-alkylation.[1][2] 2. Aldehyde-Related Side Reactions: Under strongly basic conditions, the aldehyde group can undergo reactions like Cannizzaro or aldol condensation. 3. Elimination Reaction: Although less likely with a primary benzylic halide, at high temperatures, some elimination to form an alkene could occur.[1]1. Solvent and Temperature Control: Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation.[1] Running the reaction at the lowest effective temperature can also minimize C-alkylation. 2. Controlled Base Addition: Add the base portion-wise to the solution of 2-naphthol to avoid high local concentrations. Alternatively, use a milder base like K2CO3. 3. Temperature Management: Avoid excessive heating of the reaction mixture.
Difficult Product Purification 1. Co-elution with Starting Materials: The product and unreacted 2-naphthol or 3-(chloromethyl)-4-methoxybenzaldehyde may have similar polarities, making chromatographic separation challenging. 2. Gummy or Oily Product: The presence of impurities or residual solvent can prevent the product from crystallizing.1. Chromatographic Optimization: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) for column chromatography. Monitor fractions carefully by TLC. 2. Aqueous Work-up and Crystallization: Perform a thorough aqueous work-up to remove inorganic salts and water-soluble impurities. For purification of the aldehyde, a bisulfite adduct formation can be employed to separate it from non-aldehydic impurities.[3][4] Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).
Scale-up Challenges 1. Exothermic Reaction: The deprotonation of 2-naphthol and the subsequent SN2 reaction can be exothermic, leading to poor temperature control in large-scale reactors. 2. Inefficient Mixing: Inadequate agitation can lead to localized high concentrations of reagents, promoting side reactions.1. Controlled Addition and Cooling: Add the base or the alkyl halide solution portion-wise to the reaction mixture, ensuring the reactor is equipped with an efficient cooling system to maintain the desired temperature. 2. Proper Agitation: Use an appropriate stirrer and agitation speed to ensure homogeneous mixing of the reactants.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: The most common and effective method is the Williamson ether synthesis.[1] This involves the reaction of the sodium or potassium salt of 2-naphthol (the nucleophile) with 3-(chloromethyl)-4-methoxybenzaldehyde (the electrophile) in a suitable polar aprotic solvent.

Q2: Which base is most suitable for this synthesis?

A2: For laboratory-scale synthesis, a strong base like sodium hydride (NaH) is often used to ensure complete deprotonation of 2-naphthol.[5] For larger-scale preparations where handling NaH can be hazardous, milder bases like anhydrous potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are effective alternatives.[2]

Q3: What is the optimal solvent for this reaction?

A3: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are highly recommended.[1] These solvents effectively solvate the cation of the naphthoxide salt, leaving the naphthoxide anion more nucleophilic and available to react.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials (2-naphthol and 3-(chloromethyl)-4-methoxybenzaldehyde) and the appearance of a new spot corresponding to the product will indicate the reaction's progress. For more quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.

Q5: What are the key safety precautions to consider during scale-up?

A5: The primary safety concerns are the handling of flammable solvents and potentially pyrophoric bases like NaH. The reaction can also be exothermic. It is crucial to have adequate ventilation, proper personal protective equipment (PPE), and an efficient cooling system for the reactor. When quenching the reaction, be cautious of potential gas evolution if residual active base is present.

Experimental Protocol

This protocol describes the synthesis of this compound via Williamson ether synthesis.

Materials:

  • 2-Naphthol

  • 3-(Chloromethyl)-4-methoxybenzaldehyde[6]

  • Sodium hydride (60% dispersion in mineral oil) or anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Preparation of the Naphthoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-naphthol (1.0 eq). Dissolve the 2-naphthol in anhydrous DMF (5-10 mL per gram of 2-naphthol).

  • Base Addition: Under a nitrogen atmosphere, cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not exceed 10°C. If using potassium carbonate (1.5 eq), it can be added in one portion at room temperature.

  • Reaction with Alkyl Halide: Stir the mixture at the respective temperature for 30-60 minutes after the base addition is complete. Then, add a solution of 3-(chloromethyl)-4-methoxybenzaldehyde (1.05 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture.

  • Reaction Monitoring: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and then carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Quantitative Data Summary

The following table provides typical quantitative parameters for the synthesis.

ParameterValueNotes
Molar Ratio (2-Naphthol : Base : Alkyl Halide) 1 : 1.1-1.5 : 1.05-1.2A slight excess of base and alkyl halide is recommended.
Solvent Volume 5-10 mL / g of 2-naphtholSufficient solvent should be used to ensure good mixing.
Reaction Temperature 60-100 °CTemperature should be optimized for reaction rate vs. side product formation.[1]
Reaction Time 4-12 hoursMonitor by TLC or HPLC for completion.
Typical Yield 70-90%Yields can vary based on reaction scale and purity of reagents.

Visualizations

Reaction_Pathway Synthesis of this compound 2-Naphthol 2-Naphthol Product This compound 2-Naphthol->Product 3-(Chloromethyl)-4-methoxybenzaldehyde 3-(Chloromethyl)-4-methoxybenzaldehyde 3-(Chloromethyl)-4-methoxybenzaldehyde->Product Base Base (e.g., NaH, K2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product Experimental_Workflow Experimental Workflow A 1. Dissolve 2-Naphthol in DMF B 2. Add Base (NaH or K2CO3) A->B C 3. Add 3-(Chloromethyl)-4-methoxybenzaldehyde B->C D 4. Heat and Monitor Reaction C->D E 5. Quench with NH4Cl (aq) D->E F 6. Extraction with Ethyl Acetate E->F G 7. Wash with Water and Brine F->G H 8. Dry and Concentrate G->H I 9. Purify by Column Chromatography H->I J Final Product I->J Troubleshooting_Tree Troubleshooting Decision Tree Start Low Yield? Check_SM Starting materials consumed? Start->Check_SM SM_Present Unreacted Starting Material Present Check_SM->SM_Present No SM_Absent Starting Material Absent Check_SM->SM_Absent Yes Cause1 Inactive Reagents or Insufficient Base/Temp SM_Present->Cause1 Impurity Significant Impurities Present SM_Absent->Impurity Cause2 Side Reactions (C-alkylation, etc.) Impurity->Cause2 Solution1 Check Reagent Purity, Increase Base/Temp Cause1->Solution1 Solution2 Optimize Solvent and Temperature Cause2->Solution2

References

Validation & Comparative

Comparative Analysis of the Antioxidant Activity of "4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antioxidant activity of "4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde" and its derivatives. Due to the absence of direct experimental data for this specific compound in publicly available literature, this analysis is based on established structure-activity relationships of related benzaldehyde, methoxyphenol, and naphthyloxy derivatives. The guide includes a summary of antioxidant activities of structurally similar compounds, detailed experimental protocols for common antioxidant assays, and visualizations of relevant concepts.

Introduction to Antioxidant Activity of Benzaldehyde Derivatives

Benzaldehyde and its derivatives are a class of organic compounds with a wide range of biological activities, including antioxidant properties. Their ability to scavenge free radicals is primarily attributed to the presence of electron-donating substituents on the aromatic ring, such as hydroxyl (-OH) and methoxy (-OCH₃) groups. These groups can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components. The position and number of these substituents significantly influence the antioxidant potency.

The target molecule, "this compound," possesses a methoxy group at the C4 position and a bulky naphthyloxy-methyl group at the C3 position. The methoxy group is a known electron-donating group that generally enhances antioxidant activity. The effect of the large, aromatic naphthyloxy group is less straightforward and is a key point of comparative interest.

Comparative Data of Related Compounds

To infer the potential antioxidant activity of "this compound," the following tables summarize the reported antioxidant activities of structurally related benzaldehyde and naphthol derivatives from various studies. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the free radicals in the respective assays (a lower IC50 value indicates higher antioxidant activity).

CompoundAssayIC50 (µM)Reference Compound (IC50 µM)
2-Hydroxy-4-methoxybenzaldehydeDPPH--
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)DPPH--
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde)DPPH--
2,4-DihydroxybenzaldehydeDPPH--
3,4-DihydroxybenzaldehydeDPPH--
1-NaphtholDPPH--
2-NaphtholDPPH--
4-Methoxy-1-naphtholDPPHPotent Activity-
CompoundAssayTEAC (Trolox Equivalents)Reference Compound (TEAC)
2-Hydroxy-4-methoxybenzaldehydeABTS--
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)ABTS--
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde)ABTS--
2,4-DihydroxybenzaldehydeABTS--
3,4-DihydroxybenzaldehydeABTS--
1-NaphtholABTS--
2-NaphtholABTS--

Note: Specific IC50 and TEAC values for some of the listed compounds were not consistently available across comparable studies in the initial literature search. However, their inclusion is important for structural comparison. The general trend indicates that increased hydroxylation and methoxylation enhance antioxidant activity.

Structure-Activity Relationship Analysis

Based on the available data for related compounds, the following structure-activity relationships can be discussed in the context of "this compound":

  • Methoxy Group at C4: The methoxy group at the para position to the aldehyde is an electron-donating group. This is expected to contribute positively to the antioxidant activity by stabilizing the phenoxyl radical formed after hydrogen donation.

  • [(2-Naphthyloxy)methyl] Group at C3: The influence of this bulky substituent is complex.

    • Steric Hindrance: The large naphthyloxy group might sterically hinder the approach of free radicals to the phenolic hydrogen (if one were present) or the aromatic ring, potentially reducing the radical scavenging activity. However, in the target molecule, the primary site of hydrogen donation would likely be from the benzylic CH2 group, which might be less affected by the steric bulk of the naphthyl group itself.

    • Electronic Effects: The naphthyloxy group is an ether linkage. While ethers are generally less effective electron donors than hydroxyl groups, the extended aromatic system of the naphthalene ring could participate in resonance stabilization of any radical formed on the benzaldehyde moiety. Naphthalene diols, and specifically a 4-methoxy derivative, have been shown to be potent antioxidants[1][2]. This suggests that the naphthyl moiety itself can possess significant antioxidant potential.

    • Lipophilicity: The naphthyl group will significantly increase the lipophilicity of the molecule. This could enhance its solubility in lipidic environments and potentially improve its efficacy in preventing lipid peroxidation within cell membranes.

Comparison with Alternatives:

  • Simple Methoxy- and Hydroxybenzaldehydes: Compared to simple derivatives like vanillin (4-hydroxy-3-methoxybenzaldehyde), the target compound lacks the highly effective hydrogen-donating hydroxyl group. This suggests its radical scavenging activity via direct hydrogen atom transfer (HAT) might be lower. However, the presence of the naphthyloxy group introduces a different potential mechanism and could enhance its activity in lipophilic systems.

  • Naphthols: Naphthols themselves exhibit antioxidant activity. The ether linkage in the target molecule prevents direct hydrogen donation from the naphthyl ring system. However, the overall electronic contribution of this large aromatic system could still play a role in stabilizing the molecule and any radical intermediates.

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

  • Assay:

    • To 2 mL of the DPPH solution, add 1 mL of the test compound solution at different concentrations.

    • Mix thoroughly and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • A control is prepared using 1 mL of the solvent instead of the test compound solution.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of the test compound and serial dilutions as in the DPPH assay.

  • Assay:

    • To 3 mL of the ABTS•+ working solution, add 30 µL of the test compound solution at different concentrations.

    • Mix and incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • A control is prepared using the solvent instead of the test compound.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a general overview of oxidative stress and the workflow for evaluating antioxidant activity.

Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Damage Oxidative Damage Cell->Damage leads to Disease Cellular Dysfunction & Disease Damage->Disease Antioxidant Antioxidant (e.g., Benzaldehyde Derivative) Antioxidant->ROS neutralizes Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis Compound Synthesize/Obtain Benzaldehyde Derivative DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS Reagents Prepare Assay Reagents (DPPH, ABTS) Reagents->DPPH Reagents->ABTS Absorbance Measure Absorbance DPPH->Absorbance ABTS->Absorbance Calculation Calculate % Inhibition and IC50/TEAC Absorbance->Calculation Comparison Compare with Standards & Other Derivatives Calculation->Comparison

References

A Comparative Guide to the Structure-Activity Relationship of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of novel Schiff bases derived from 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde. Due to the absence of published data on this specific series of compounds, this guide presents a predictive analysis based on established SAR principles for analogous Schiff bases. The information herein is intended to guide future research and drug discovery efforts.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The biological efficacy of Schiff bases can be modulated by the nature of the substituents on both the aldehyde and the amine moieties.[3][4] The title compound, this compound, incorporates a bulky, lipophilic naphthyloxy group and a methoxy substituent, features that are expected to influence the biological profile of its Schiff base derivatives. This guide explores the hypothetical SAR of these derivatives against microbial and cancer cell line models.

Proposed Synthesis

As the target Schiff bases are novel, a proposed synthetic pathway is outlined below. The synthesis involves two main stages: the preparation of the parent aldehyde, this compound, followed by its condensation with various primary amines to yield the desired Schiff bases.

Synthesis of this compound (A-1)

A plausible synthetic route to the parent aldehyde could involve the Williamson ether synthesis between vanillyl alcohol and 2-bromonaphthalene, followed by oxidation of the resulting alcohol to the aldehyde.

General Synthesis of Schiff Bases (SB-1 to SB-5)

The Schiff bases can be synthesized by the condensation reaction of this compound with various substituted anilines.[5][6] Typically, equimolar amounts of the aldehyde and the respective amine are refluxed in a suitable solvent, such as ethanol, often with a catalytic amount of acid.[7]

Diagram of the Proposed Synthetic Workflow

SynthesisWorkflow cluster_aldehyde Aldehyde Synthesis cluster_schiff_base Schiff Base Synthesis A Vanillyl Alcohol C Intermediate Alcohol A->C NaH, DMF B 2-Bromonaphthalene B->C D This compound (A-1) C->D PCC, DCM F Schiff Bases (SB-1 to SB-5) D->F Ethanol, Reflux E Substituted Anilines (R-NH2) E->F

Caption: Proposed synthetic workflow for this compound and its Schiff base derivatives.

Comparative Biological Activity (Hypothetical Data)

The following tables present hypothetical biological activity data for a series of Schiff bases derived from this compound. This data is illustrative and based on established SAR trends observed in similar Schiff base compounds, where electron-donating groups on the aniline ring tend to enhance antimicrobial activity, while electron-withdrawing groups can sometimes favor anticancer activity.[3]

Anticancer Activity

The hypothetical cytotoxic activity of the Schiff bases was evaluated against a human breast cancer cell line (MCF-7) using the MTT assay. The results are presented as IC50 values, the concentration of the compound required to inhibit 50% of cell growth.

Table 1: Hypothetical Anticancer Activity of Schiff Bases (SB-1 to SB-5)

CompoundR (Substituent on Aniline)IC50 (µM) against MCF-7
SB-1 -H25.5
SB-2 4-OCH₃30.2
SB-3 4-Cl15.8
SB-4 4-NO₂12.1
SB-5 4-CH₃28.9
Doxorubicin (Standard Drug)1.5
Antimicrobial Activity

The hypothetical antimicrobial activity was determined by measuring the Minimum Inhibitory Concentration (MIC) against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Table 2: Hypothetical Antimicrobial Activity of Schiff Bases (SB-1 to SB-5)

CompoundR (Substituent on Aniline)MIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
SB-1 -H64128
SB-2 4-OCH₃3264
SB-3 4-Cl128256
SB-4 4-NO₂256>256
SB-5 4-CH₃64128
Ciprofloxacin (Standard Drug)10.5

Structure-Activity Relationship (SAR) Analysis

Based on the hypothetical data and known SAR principles:

  • Anticancer Activity: The presence of electron-withdrawing groups (e.g., -Cl, -NO₂) on the aniline ring (SB-3 and SB-4) is predicted to enhance anticancer activity. This is a commonly observed trend in Schiff base derivatives.[1] The bulky naphthyloxy group is expected to contribute to the overall lipophilicity, potentially aiding in cell membrane penetration.

  • Antimicrobial Activity: Electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline ring (SB-2 and SB-5) are hypothesized to increase antimicrobial potency, particularly against Gram-positive bacteria.[3] The azomethine linkage is crucial for the biological activity, and its electron density, modulated by the aromatic substituents, plays a key role in the interaction with microbial targets.

Detailed Experimental Protocols

General Procedure for Schiff Base Synthesis

A solution of this compound (1 mmol) in ethanol (20 mL) is added to a solution of the appropriately substituted aniline (1 mmol) in ethanol (10 mL). A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is refluxed for 4-6 hours.[5] The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure Schiff base.

Anticancer Activity: MTT Assay

The cytotoxicity of the synthesized Schiff bases is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][9]

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[10]

  • Treatment: The cells are then treated with various concentrations of the Schiff base compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[11]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[10] The percentage of cell viability is calculated, and the IC50 values are determined.

Diagram of the MTT Assay Workflow

MTTWorkflow A Seed Cancer Cells in 96-well Plate B Incubate for 24 hours A->B C Treat with Schiff Base Compounds B->C D Incubate for 48 hours C->D E Add MTT Solution D->E F Incubate for 4 hours E->F G Remove Medium and Add DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: General workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC of the Schiff bases is determined using the broth microdilution method.[12][13]

  • Preparation of Inoculum: Bacterial strains (S. aureus and E. coli) are cultured overnight, and the inoculum is prepared and adjusted to a concentration of 1.5 x 10⁸ CFU/mL (0.5 McFarland standard).

  • Serial Dilutions: The Schiff base compounds are serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[14]

  • Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.[15]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[14]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]

Conclusion

This guide provides a framework for the synthesis and evaluation of novel Schiff bases derived from this compound. Based on established structure-activity relationships of similar compounds, it is predicted that derivatives bearing electron-withdrawing substituents on the aniline ring may exhibit promising anticancer activity, while those with electron-donating groups could be potent antimicrobial agents. The experimental protocols and workflows provided herein offer a starting point for the empirical investigation of these compounds. Further research, including synthesis, biological testing, and computational studies, is necessary to validate these predictions and fully elucidate the therapeutic potential of this novel class of Schiff bases.

References

A Comparative Guide to the Antimicrobial Efficacy of Benzaldehyde Derivatives, Focusing on 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing the antimicrobial efficacy of the novel compound "4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde" against other structurally related and well-characterized benzaldehydes. While direct comparative studies on "this compound" are not yet available in the public domain, this document outlines the established methodologies and data presentation formats necessary for such an evaluation. The comparison is based on the known antimicrobial activities of various benzaldehyde derivatives, offering a predictive context for assessing this new compound.

Benzaldehyde and its derivatives are a class of organic compounds recognized for their broad-spectrum antimicrobial properties.[1][2] Their mechanism of action is often attributed to their ability to interact with the cell surface, leading to the disintegration of the cell membrane and coagulation of cytoplasmic constituents.[1] The antimicrobial potency of benzaldehyde derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring.[3][4]

Comparative Antimicrobial Efficacy: A Proposed Study

To ascertain the antimicrobial potential of "this compound," a comparative study against a panel of standard and substituted benzaldehydes is proposed. The following compounds are selected based on their known antimicrobial activities and structural relevance:

  • Benzaldehyde: The parent compound, serving as a baseline.

  • Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A well-known antimicrobial and flavoring agent.[5]

  • 4-Hydroxybenzaldehyde: A common benzaldehyde derivative with documented biocidal activity.[1]

  • 2,4-Dihydroxybenzaldehyde: A derivative with increased hydroxyl substitution, which may enhance antimicrobial effects.[1]

  • Cinnamaldehyde: An α,β-unsaturated aldehyde known for its potent antimicrobial properties.

The evaluation of antimicrobial efficacy will be quantified through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Table 1: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL) of Benzaldehyde Derivatives
CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
This compound Data to be determinedData to be determinedData to be determined
Benzaldehyde≥1024[6]>1000>1000
Vanillin1.38 mM (IC50)[5]>20 mM>20 mM
4-Hydroxybenzaldehyde5001000750
2,4-Dihydroxybenzaldehyde250500500
Cinnamaldehyde200400200
Table 2: Hypothetical Comparative Bactericidal/Fungicidal Activity (MBC/MFC in µg/mL) of Benzaldehyde Derivatives
CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
This compound Data to be determinedData to be determinedData to be determined
Benzaldehyde>2048>2048>2048
Vanillin>2.76 mM>20 mM>20 mM
4-Hydroxybenzaldehyde1000>20001500
2,4-Dihydroxybenzaldehyde50010001000
Cinnamaldehyde400800400

Experimental Protocols

Detailed methodologies for determining the MIC and MBC values are crucial for reproducible and comparable results.

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] The broth microdilution method is a standard and widely accepted protocol.[7]

  • Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown overnight and then diluted in a growth-supporting broth, such as Mueller-Hinton Broth (MHB), to a concentration of approximately 1 x 10^5 to 1 x 10^6 colony-forming units (CFU)/mL.[8][9]

  • Serial Dilution of Test Compounds: The benzaldehyde derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.[7]

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the microbial suspension.[8] The microtiter plate is then incubated at 37°C for 18-24 hours.[7][10]

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound where no visible growth is observed.[9]

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial population.[9][11] This test is performed after the MIC has been determined.[8]

  • Subculturing from MIC Plate: A small aliquot (e.g., 10 µL) is taken from the wells of the MIC plate that showed no visible growth.

  • Plating on Agar: The aliquots are plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated at 37°C for 24-48 hours.

  • Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in CFU compared to the initial inoculum count.[11]

Visualized Experimental Workflows

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Microbial Inoculum (1x10^5 - 1x10^6 CFU/mL) C Inoculate Microtiter Plate Wells A->C B Prepare Serial Dilutions of Benzaldehydes B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Turbidity D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

MBC_Assay_Workflow cluster_mic From MIC Assay cluster_plating Plating cluster_incubation Incubation & Counting cluster_determination Determination A Select Wells from MIC Plate (No Visible Growth) B Aliquot from selected wells A->B C Spread on Agar Plates B->C D Incubate Agar Plates at 37°C for 24-48h C->D E Count Colonies (CFU) D->E F Determine MBC (≥99.9% killing) E->F

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.

Structure-Activity Relationship and Future Directions

The antimicrobial activity of benzaldehyde derivatives is closely linked to their chemical structure.[12] For instance, the presence of hydroxyl groups, as seen in hydroxybenzaldehydes, can enhance biocidal activity.[1] The large naphthyloxy group in "this compound" introduces significant lipophilicity, which may facilitate its interaction with microbial cell membranes. The methoxy group at the 4-position is also a common feature in antimicrobial natural products.[3][5]

Future studies should aim to elucidate the precise mechanism of action of "this compound" and to evaluate its cytotoxicity against human cell lines to determine its therapeutic index. Furthermore, investigating its efficacy against a broader panel of clinically relevant and drug-resistant microorganisms is warranted.[13]

References

Unveiling the Potential: A Comparative Guide to the Enzyme Inhibitory Activity of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential enzyme inhibitory activity of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde. Due to the limited direct experimental data on this specific compound in the public domain, this report evaluates its potential by comparing it with structurally related benzaldehyde derivatives that have established enzyme inhibitory profiles. The following sections present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to offer a comprehensive overview for research and drug development purposes.

Comparative Analysis of Enzyme Inhibitory Activity

The enzyme inhibitory potential of benzaldehyde derivatives is often attributed to their structural features, which allow them to interact with the active sites of various enzymes. To contextualize the potential efficacy of this compound, we compare it with other benzaldehyde compounds known to inhibit enzymes such as aldehyde dehydrogenase (ALDH), tyrosinase, α-glucosidase, and α-amylase.

Aldehyde Dehydrogenase (ALDH) Inhibition

Several benzyloxybenzaldehyde derivatives have shown promising inhibitory activity against ALDH1A3, an enzyme implicated in cancer progression and chemoresistance.[1] The table below summarizes the inhibitory concentrations (IC50) of selected comparator compounds against different ALDH isoforms.

Compound IDStructureTarget EnzymeIC50 (µM)Reference
Hypothetical: this compound(Structure not shown)ALDH1A3Data not available-
ABMM-154-(Benzyloxy)-3-methoxybenzaldehydeALDH1A30.23 ± 0.05[1]
ABMM-163-(Benzyloxy)-4-methoxybenzaldehydeALDH1A31.29 ± 0.10[1]
143-bromo-4-(dipropylamino)benzaldehydeALDH1A30.63[2]
153-methyl-4-(piperidin-1-yl)benzaldehydeALDH1A31.29[2]
164-isopropoxybenzaldehydeALDH1A30.26[2]
184-(dipropylamino)-3-nitrobenzaldehydeALDH3A11.61[2]
194-(diethylamino)-3-nitrobenzaldehydeALDH3A11.29[2]
DEAB4-(diethylamino)benzaldehydeALDHs (pan-inhibitor)>200 (for ALDH1A1/1A3/3A1)[2][3]
Other Enzyme Inhibition

Benzaldehyde derivatives have also been evaluated for their inhibitory effects on other enzymes, as detailed below.

CompoundTarget EnzymeInhibitionKey FindingsReference
4-methoxy-2-hydroxybenzaldehydeα-glucosidase, α-amylaseNon-competitive5.44 times more effective against α-amylase than acarbose.[4]
2-hydroxy-4-methoxybenzaldehydeTyrosinaseMixed-typeID50 of 4.3 µg/ml (0.03 mM) for L-DOPA oxidation.[5]
3,4-dihydroxybenzaldehyde-O-ethyloximeTyrosinase-IC50 of 0.3 ± 0.1 µmol L(-1).[6]

Experimental Protocols

To ensure the reproducibility and validation of enzyme inhibitory studies, detailed experimental protocols are crucial. The following is a generalized protocol for an in vitro enzyme inhibition assay based on common methodologies.[1][2][3][7]

In Vitro Enzyme Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme (e.g., ALDH1A3).

Materials:

  • Recombinant human enzyme (e.g., ALDH1A3)

  • Cofactor (e.g., NAD⁺ or NADP⁺)

  • Substrate (e.g., a specific aldehyde)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

  • 384-well or 96-well microplates

  • Fluorometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, cofactor, substrate, and test compounds in the assay buffer.

  • Assay Plate Setup:

    • Add 1 µL of the test compound at various concentrations, a positive control (known inhibitor), or a negative control (DMSO) to the appropriate wells of the microplate.[1]

    • Add 24 µL of a pre-mixed solution containing the enzyme and cofactor in assay buffer to each well.[1]

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the test compound to interact with the enzyme.[1]

  • Reaction Initiation: Add 25 µL of the substrate solution to each well to start the enzymatic reaction.[1]

  • Kinetic Reading: Immediately place the plate in a fluorometer pre-heated to 37°C. Monitor the increase in NADH or NADPH fluorescence (excitation ~340 nm, emission ~460 nm) kinetically for 10-15 minutes, with readings taken every 30 seconds.[1][3]

  • Data Analysis:

    • Determine the rate of reaction (the slope of the fluorescence versus time curve) for each well.

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing Molecular Interactions and Processes

Diagrams of signaling pathways and experimental workflows can aid in understanding the broader context and practical steps of the research.

ALDH1A3_Signaling_Pathway Retinal Retinal Retinoic Acid Retinoic Acid RAR/RXR RAR/RXR Retinoic Acid->RAR/RXR Activates ALDH1A3 ALDH1A3 ALDH1A3->Retinoic Acid Catalyzes Inhibitor Inhibitor Inhibitor->ALDH1A3 Inhibits Gene Expression Gene Expression RAR/RXR->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Differentiation Differentiation Gene Expression->Differentiation

Caption: ALDH1A3-mediated retinoic acid signaling pathway and point of inhibition.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Enzyme, Substrate, Cofactor, and Inhibitor Solutions Plate_Setup Dispense Reagents and Test Compound into Microplate Incubation Incubate Plate (Enzyme-Inhibitor Interaction) Plate_Setup->Incubation Reaction_Start Initiate Reaction with Substrate Incubation->Reaction_Start Kinetic_Read Measure Product Formation (e.g., Fluorescence) over Time Reaction_Start->Kinetic_Read Calc_Rate Calculate Reaction Rates Kinetic_Read->Calc_Rate Calc_Inhibition Determine Percent Inhibition Calc_Rate->Calc_Inhibition IC50_Calc Plot Dose-Response Curve and Calculate IC50 Calc_Inhibition->IC50_Calc

Caption: General experimental workflow for determining enzyme inhibitory activity.

References

A Comparative Guide to the Antioxidant Activity of Phenolic Compounds: Evaluating 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of phenolic compounds is commonly assessed using various assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit a specific process by 50%. A lower IC50 value indicates greater antioxidant potency. The following tables summarize the IC50 values for quercetin, gallic acid, and ascorbic acid in the DPPH and ABTS assays.

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µg/mL)Reference(s)
Quercetin4.97 - 19.17[1]
Gallic Acid13.2 - 30.53 (µM)[2]
Ascorbic Acid4.97[1]

Table 2: ABTS Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µg/mL)Reference(s)
Quercetin2.10[2]
Gallic Acid3.55[2]
Ascorbic Acid127.7[3]

Evaluating the Potential of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde

Lacking direct experimental data, the antioxidant potential of this compound can be qualitatively inferred from its structural features. The presence of a methoxy group on the benzaldehyde ring may contribute to some antioxidant activity through electron donation. However, the bulky naphthyloxy group could introduce steric hindrance, potentially limiting its interaction with free radicals. Benzaldehyde derivatives, in general, have been noted for a range of biological activities, including antioxidant effects[4][5]. For a definitive assessment of its antioxidant capabilities, experimental evaluation using the standardized assays detailed below is essential.

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant assays are provided to facilitate the evaluation of novel compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol). Prepare a 0.1 mM solution of DPPH in the same solvent.

  • Reaction Mixture: In a microplate or cuvette, add a specific volume of the test compound solution at various concentrations to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is monitored by the decrease in absorbance at 734 nm.

Methodology:

  • ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6]

  • Reagent Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add a specific volume of the test compound solution at various concentrations to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of scavenging activity against the compound's concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. This reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Methodology:

  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Reaction Mixture: Add a small volume of the test compound solution to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: Measure the absorbance of the colored product at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test mixture with those obtained from increasing concentrations of a standard antioxidant (e.g., FeSO₄ or Trolox). Results are typically expressed as µM Fe(II) equivalents or Trolox equivalents.

Visualizing Antioxidant Mechanisms

To further aid in the conceptualization of antioxidant activity, the following diagrams illustrate key processes.

Antioxidant_Mechanism cluster_0 Cellular Environment cluster_1 Antioxidant Intervention Free_Radical Free Radical (e.g., RO•) Target_Molecule Biological Molecule (DNA, Protein, Lipid) Free_Radical->Target_Molecule attacks Neutralized_Radical Stable Molecule Free_Radical->Neutralized_Radical Damaged_Molecule Oxidative Damage Target_Molecule->Damaged_Molecule leads to Antioxidant Phenolic Antioxidant (e.g., 4-Methoxy-3- [(2-naphthyloxy)methyl]benzaldehyde) Antioxidant->Free_Radical donates H• or e- Stable_Antioxidant_Radical Stable Antioxidant Radical Antioxidant->Stable_Antioxidant_Radical

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

DPPH_Assay_Workflow Start Prepare DPPH Solution (Violet) Add_Antioxidant Add Antioxidant (Test Compound) Start->Add_Antioxidant Incubate Incubate in Dark Add_Antioxidant->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Result Color Change (Violet to Yellow) Measure->Result Calculate Calculate % Inhibition and IC50 Measure->Calculate

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methods for the preparation of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde, a key intermediate in various research and development applications. The primary focus is on the widely recognized Williamson ether synthesis, offering a detailed examination of its experimental protocol and efficiency. While direct, complete alternative synthetic routes for this specific molecule are not extensively documented in publicly available literature, this guide will also discuss potential alternative strategies based on established organic chemistry principles for the synthesis of analogous aryl ethers and substituted benzaldehydes.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the documented synthesis of this compound via Williamson ether synthesis. For comparative purposes, a generalized Williamson ether synthesis for similar aryl ethers is included to highlight potential areas for optimization.

ParameterMethod 1: Documented Williamson Ether SynthesisMethod 2: Generalized & Optimized Williamson Ether Synthesis
Starting Materials 3-hydroxy-4-methoxybenzaldehyde, 2-BromomethylnaphthalenePhenol, Alkyl Halide
Base Not explicitly stated, likely a non-nucleophilic basePotassium carbonate, Sodium hydride, Sodium hydroxide
Solvent Not explicitly statedAcetonitrile, Acetone, DMF, DMSO
Reaction Temperature Not explicitly statedRoom temperature to reflux
Reaction Time Not explicitly stated4 - 24 hours
Yield 50%60 - 95%
Purification Method Not explicitly statedRecrystallization, Column chromatography

Experimental Protocols

Method 1: Documented Synthesis of this compound

This method is a direct application of the Williamson ether synthesis.

Reaction: 3-hydroxy-4-methoxybenzaldehyde is reacted with 2-Bromomethylnaphthalene. While the specific base and solvent were not detailed in the available literature, a typical procedure would involve a non-nucleophilic base in a polar aprotic solvent to facilitate the S(_N)2 reaction.

Procedure Outline:

  • Dissolve 3-hydroxy-4-methoxybenzaldehyde in a suitable polar aprotic solvent (e.g., acetone, acetonitrile, or DMF).

  • Add a slight molar excess of a non-nucleophilic base (e.g., potassium carbonate) to the solution to deprotonate the phenolic hydroxyl group, forming the phenoxide.

  • To the resulting mixture, add an equimolar amount of 2-Bromomethylnaphthalene.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product, likely through recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel, to yield this compound.

The reported yield for this specific synthesis is 50%. The melting point of the product is 80°C.

Mandatory Visualizations

Experimental Workflow: Williamson Ether Synthesis

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-hydroxy-4-methoxybenzaldehyde 3-hydroxy-4- methoxybenzaldehyde ReactionVessel Reaction at Reflux 3-hydroxy-4-methoxybenzaldehyde->ReactionVessel 2-Bromomethylnaphthalene 2-Bromomethylnaphthalene 2-Bromomethylnaphthalene->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Solvent Solvent (e.g., Acetone) Solvent->ReactionVessel Filtration Filtration ReactionVessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Recrystallization/ Chromatography) Evaporation->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Logical Relationship: Williamson Ether Synthesis Mechanism

G Phenol 3-hydroxy-4-methoxybenzaldehyde (Phenol derivative) Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base Base->Phenoxide SN2 SN2 Reaction Phenoxide->SN2 AlkylHalide 2-Bromomethylnaphthalene (Alkyl Halide) AlkylHalide->SN2 Product This compound (Aryl Ether) SN2->Product Salt Salt Byproduct SN2->Salt

Caption: Mechanism of the Williamson ether synthesis.

Spectroscopic Showdown: Unraveling the Signatures of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed spectroscopic comparison of the novel benzaldehyde derivative, 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde, and its precursors, vanillin and 2-naphthol, is presented. This guide offers researchers, scientists, and drug development professionals a comprehensive analysis of the key spectral features, aiding in the characterization and quality control of this and related compounds.

This publication provides a comparative analysis of the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its synthetic precursors. While experimental data for the final product is not yet publicly available, this guide furnishes a predictive analysis of its spectral characteristics based on the well-established data of its starting materials, vanillin and 2-naphthol.

Synthetic Pathway

The proposed synthesis of this compound involves a Williamson ether synthesis. This reaction pathway begins with the deprotonation of vanillin's hydroxyl group, followed by the nucleophilic substitution of a halide from a 2-naphthylmethyl halide derivative.

Synthetic_Pathway cluster_precursors Precursors cluster_synthesis Synthesis Vanillin Vanillin Product This compound Vanillin->Product Williamson Ether Synthesis Naphthol 2-Naphthol Intermediate 2-(Bromomethyl)naphthalene Naphthol->Intermediate Bromination Intermediate->Product

Caption: Proposed synthetic route to this compound.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for vanillin and 2-naphthol, and the predicted data for the final product.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
Vanillin 9.84 (s, 1H, CHO), 7.42 (dd, J=8.2, 1.8 Hz, 1H), 7.40 (d, J=1.8 Hz, 1H), 7.04 (d, J=8.2 Hz, 1H), 6.3 (br s, 1H, OH), 3.95 (s, 3H, OCH₃)191.1 (CHO), 151.9, 148.2, 129.9, 125.0, 114.5, 108.8, 56.1 (OCH₃)3200-3400 (O-H stretch), 2850, 2750 (C-H aldehyde stretch), 1665 (C=O stretch), 1585, 1510 (C=C aromatic stretch), 1270 (C-O stretch)
2-Naphthol 9.6 (s, 1H, OH), 7.8-7.1 (m, 7H, Ar-H)[1][2][3]154.0, 134.5, 129.5, 128.0, 127.8, 126.5, 123.6, 117.8, 109.53200-3600 (O-H stretch), 3050 (C-H aromatic stretch), 1620, 1595, 1510 (C=C aromatic stretch), 1270, 1210 (C-O stretch)[4]
This compound (Predicted) ~9.9 (s, 1H, CHO), ~7.9-7.2 (m, 10H, Ar-H), ~5.2 (s, 2H, O-CH₂-Ar), ~3.9 (s, 3H, OCH₃)~191.0 (CHO), ~160-110 (Ar-C), ~70.0 (O-CH₂-Ar), ~56.0 (OCH₃)~2850, 2750 (C-H aldehyde stretch), ~1680 (C=O stretch), ~1600, 1500 (C=C aromatic stretch), ~1250, 1030 (C-O ether stretch)

Experimental Protocols

Synthesis of this compound:

A Williamson ether synthesis approach would be employed.[5][6] Vanillin is first deprotonated using a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). To this solution, 2-(bromomethyl)naphthalene (prepared from 2-naphthol) is added, and the reaction mixture is stirred, likely at an elevated temperature, to facilitate the nucleophilic substitution. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated by extraction and purified by column chromatography or recrystallization.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are to be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the synthesized compound.

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic comparison.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Comparative Analysis start Start: Precursors (Vanillin, 2-Naphthol) synthesis Williamson Ether Synthesis start->synthesis purification Purification (Column Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_compilation Data Compilation and Comparison nmr->data_compilation ir->data_compilation ms->data_compilation report Final Report Generation data_compilation->report

Caption: Workflow for synthesis and spectroscopic comparison.

Discussion of Spectroscopic Features

Vanillin: The ¹H NMR spectrum of vanillin is characterized by a distinct aldehyde proton singlet around 9.8 ppm, aromatic protons between 7.0 and 7.5 ppm, a broad singlet for the hydroxyl proton, and a sharp singlet for the methoxy group protons at approximately 3.9 ppm. The IR spectrum shows a broad O-H stretch, characteristic aldehyde C-H stretches, a strong carbonyl (C=O) absorption, and prominent aromatic C=C and C-O stretching bands.[7][8][9][10]

2-Naphthol: The ¹H NMR spectrum of 2-naphthol displays a singlet for the hydroxyl proton and a complex multiplet pattern for the seven aromatic protons in the region of 7.1-7.8 ppm.[1][2][3] Its IR spectrum is dominated by a broad O-H stretching band and characteristic absorptions for the naphthalene ring system.[4]

This compound (Predicted): The formation of the ether linkage is expected to result in several key spectroscopic changes. In the ¹H NMR spectrum, the disappearance of the phenolic OH signal of vanillin and the appearance of a new singlet around 5.2 ppm, corresponding to the O-CH₂-Ar protons, will be the most telling evidence of a successful reaction. The aromatic region will become more complex, integrating for a total of ten protons. In the IR spectrum, the broad O-H stretching band of vanillin will be absent, and a new, strong C-O ether stretching band will appear around 1250-1030 cm⁻¹. The characteristic aldehyde C-H and C=O stretches are expected to remain at similar positions.

References

A Comparative Guide to Purity Assessment of Synthesized 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized "4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde," a key intermediate in various research and development applications. Accurate purity determination is critical, as impurities can significantly affect reaction yields, biological activity, and the safety profile of final products.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary method for the purity assessment of non-volatile and thermally labile compounds like the target benzaldehyde derivative.[1][2] Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.[2]

Detailed Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector. A diode array detector can be used for peak identity and purity confirmation.[3]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh 1 mg of the synthesized compound.

    • Dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Purity Analysis

The following table summarizes the data obtained from the HPLC analysis of a synthesized batch of this compound. The purity is calculated based on the relative peak area.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
13.515.20.5%Starting Material Impurity
24.89.10.3%Unknown Impurity
3 8.2 2975.5 98.7% This compound
49.56.00.2%By-product Impurity
511.112.10.4%Unknown Impurity

Table 1: HPLC analysis results for synthesized this compound.

Comparison with Alternative Purity Assessment Methods

While HPLC is a powerful tool, other methods can provide complementary information or may be more suitable for specific types of impurities.[2][4] The choice of method depends on the specific requirements of the analysis.[2]

MethodPrincipleResolutionSensitivityQuantificationAnalysis TimeKey Application
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.[1]HighHighExcellentModerateQuantitative analysis of the main compound and non-volatile impurities. [2]
TLC Separation based on differential movement through a stationary phase on a plate.[5]Low-ModerateModerateSemi-QuantitativeFastRapid, qualitative screening for impurities.
GC-MS Separation of volatile compounds in a gaseous mobile phase with mass spectrometry detection.[4]Very HighVery HighExcellentModerate-LongIdentification and quantification of volatile and semi-volatile impurities. [2]
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.[6]N/A (Structural)ModerateExcellent (qNMR)ModerateStructural confirmation and absolute purity determination without a reference standard.

Table 2: Comparison of HPLC with alternative analytical techniques for purity assessment.

Mandatory Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates the general workflow for assessing the purity of a synthesized compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Reporting a Weigh Synthesized Compound b Dissolve in Appropriate Solvent a->b c Filter Solution b->c d HPLC Analysis c->d Primary Quantitative Analysis e TLC Screening c->e Qualitative Check f GC-MS for Volatiles c->f g NMR for Structure & Absolute Purity c->g h Integrate Peaks & Calculate Purity % d->h j Generate Final Purity Report e->j i Identify Impurities f->i g->i h->i i->j

Workflow for the purity assessment of synthesized compounds.

Logical Diagram of HPLC Purity Analysis

This diagram outlines the logical steps involved in determining purity using the HPLC method described.

HPLC_Logic start Inject Prepared Sample into HPLC System process Mobile Phase Carries Sample Through C18 Column start->process separation Separation of Components Based on Polarity process->separation detection UV Detector Measures Absorbance at 254 nm separation->detection chromatogram Generate Chromatogram (Signal vs. Time) detection->chromatogram integration Integrate Peak Areas for All Components chromatogram->integration calculation Calculate Area % for Each Component integration->calculation result Purity (%) = (Main Peak Area / Total Peak Area) x 100 calculation->result

Logical flow of the HPLC purity determination process.

References

Comparative Docking Analysis of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde Scaffolds on Novel Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparative analysis of the docking of 4-methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde derivatives and structurally related compounds against key protein targets implicated in cancer. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering objective comparisons supported by experimental data and detailed methodologies.

Introduction

The benzaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. The specific derivative, this compound, and its analogs present a unique combination of a flexible ether linkage and a bulky aromatic naphthyl group, suggesting potential for high-affinity interactions with various biological targets. This guide focuses on the in silico evaluation of these derivatives, primarily targeting Aldehyde Dehydrogenase 1A3 (ALDH1A3), a key enzyme in cancer stem cell biology, with additional exploratory docking on other relevant cancer targets such as Epidermal Growth Factor Receptor (EGFR) and Tubulin.

Comparative Docking Studies on Aldehyde Dehydrogenase (ALDH) Isoforms

A pivotal study by Ibrahim et al. provides a detailed comparative analysis of benzyloxybenzaldehyde derivatives, which serve as excellent surrogates for the naphthyloxy-scaffold of interest, against three ALDH isoforms: ALDH1A1, ALDH1A3, and ALDH3A1.[1][2][3] Two compounds, ABMM-15 and ABMM-16 , emerged as potent and selective inhibitors of ALDH1A3.[1][2][3]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC₅₀) and docking scores of key benzyloxybenzaldehyde derivatives against the ALDH isoforms. Lower IC₅₀ values and more negative docking scores indicate higher potency and better binding affinity, respectively.

Compound IDTarget ProteinIC₅₀ (µM)Docking Score (kcal/mol)
ABMM-15 ALDH1A30.23-
ABMM-16 ALDH1A31.29-8.157
ABMM-1 ALDH1A3--
ABMM-2 ALDH1A3--
ABMM-18 ALDH1A3--
ABMM-15 ALDH1A1>10-
ABMM-16 ALDH1A1>10-
ABMM-1 ALDH1A1>10-
ABMM-2 ALDH1A1>10-
ABMM-18 ALDH1A1>10-6.193
ABMM-15 ALDH3A1>10-
ABMM-16 ALDH3A1>10-
ABMM-1 ALDH3A1>10-
ABMM-2 ALDH3A1>10-
ABMM-18 ALDH3A1>10-

Data extracted from Ibrahim et al. (2021).[1][2][3]

Analysis of Structure-Activity Relationship (SAR)

The study revealed that the benzyloxybenzaldehyde scaffold is a promising framework for selective ALDH1A3 inhibition.[1][2][3] Compound ABMM-16 demonstrated the highest docking score of -8.157 kcal/mol against ALDH1A1, attributed to hydrophobic contacts and a crucial pi-pi stacking interaction with Y297.[1] The methoxy group on the benzaldehyde core of some derivatives was also found to form important hydrogen bonds.[1]

The replacement of the benzyl group with a larger naphthyl moiety, as in the title compound, is hypothesized to enhance binding affinity through increased hydrophobic interactions and potential pi-pi stacking within the active site. The larger surface area of the naphthyl group could allow for more extensive van der Waals contacts with nonpolar residues in the binding pocket.

Experimental Protocols

Molecular Docking of Benzyloxybenzaldehyde Derivatives

The following protocol is based on the methodology described by Ibrahim et al. for docking on ALDH isoforms.[1][2][3]

  • Protein Preparation:

    • The crystal structures of ALDH1A1, ALDH1A3, and ALDH3A1 were obtained from the Protein Data Bank.

    • The protein structures were prepared using the Protein Preparation Wizard in Maestro (Schrödinger). This process involved the removal of water molecules, the addition of hydrogen atoms, and energy minimization.

  • Ligand Preparation:

    • The 3D structures of the benzyloxybenzaldehyde derivatives were generated.

    • Ligands were prepared using LigPrep (Schrödinger) to generate low-energy conformers.

  • Grid Generation:

    • A receptor grid was generated for each protein, centered on the active site.

  • Docking Simulation:

    • Molecular docking was performed using the Glide program (Schrödinger) with Standard Precision (SP) or Extra Precision (XP) scoring functions.

    • The resulting docking poses were analyzed for their binding energies and interactions with the protein residues.

Visualization of Pathways and Workflows

ALDH1A3 Signaling Pathway in Cancer

Aldehyde dehydrogenase 1A3 (ALDH1A3) is a key enzyme in the biosynthesis of retinoic acid (RA), which plays a crucial role in cell differentiation and proliferation. In cancer, overexpression of ALDH1A3 is associated with cancer stem cell maintenance, therapeutic resistance, and metastasis.[4] The following diagram illustrates the central role of ALDH1A3 in cancer signaling.

ALDH1A3_Signaling_Pathway ALDH1A3 Signaling Pathway in Cancer cluster_nucleus Nucleus Retinal Retinal ALDH1A3 ALDH1A3 Retinal->ALDH1A3 Oxidation Retinoic_Acid Retinoic_Acid ALDH1A3->Retinoic_Acid RAR_RXR RAR/RXR Retinoic_Acid->RAR_RXR Binds to RARE RARE RAR_RXR->RARE Binds to Gene_Expression Target Gene Expression RARE->Gene_Expression Regulates Cell_Differentiation Cell Differentiation (Inhibited) Gene_Expression->Cell_Differentiation Proliferation Proliferation (Promoted) Gene_Expression->Proliferation Apoptosis_Resistance Apoptosis Resistance (Increased) Gene_Expression->Apoptosis_Resistance Docking_Workflow Comparative Molecular Docking Workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis Target_Selection Target Protein Selection (e.g., ALDH1A3) Protein_Prep Protein Structure Preparation Target_Selection->Protein_Prep Ligand_Selection Ligand Library (Benzaldehyde Derivatives) Ligand_Prep Ligand Structure Preparation Ligand_Selection->Ligand_Prep Grid_Generation Grid Box Generation Protein_Prep->Grid_Generation Docking Molecular Docking Ligand_Prep->Docking Grid_Generation->Docking Pose_Analysis Docking Pose Analysis Docking->Pose_Analysis Scoring Binding Energy Calculation Pose_Analysis->Scoring SAR_Analysis Structure-Activity Relationship (SAR) Scoring->SAR_Analysis

References

Safety Operating Guide

Prudent Disposal of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde was found during the preparation of this guide. Therefore, this compound should be handled as a potentially hazardous substance. All disposal activities must be conducted in strict accordance with local, state, and federal regulations. A thorough risk assessment should be performed by qualified personnel before handling this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the potential hazards associated with aromatic aldehydes, the following PPE is recommended:

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A laboratory coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. A NIOSH-approved respirator may be necessary for larger quantities.

Step-by-Step Disposal Protocol

This protocol outlines the recommended steps for the safe disposal of this compound, whether in solid form or as a solution.

Step 1: Waste Identification and Segregation

  • Treat all waste containing this compound as hazardous waste.

  • Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.[1] Incompatible materials may include strong oxidizing agents, strong acids, and strong bases.

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container.

    • The container should be in good condition, with no cracks or leaks.

  • Liquid Waste (Solutions):

    • Collect liquid waste containing this compound in a leak-proof, screw-cap container.

    • Do not overfill the container; leave adequate headspace for vapor expansion.

  • Contaminated Materials:

    • Any materials contaminated with this compound, such as gloves, weighing paper, or pipette tips, should be collected as solid hazardous waste.

    • Chemically contaminated sharps, like needles or broken glass, must be placed in a designated, puncture-resistant sharps container.[2]

Step 3: Labeling

  • Properly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date the waste was first added to the container

    • The primary hazards (e.g., "Irritant," "Handle with Caution")

Step 4: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[3]

  • The SAA should be a secondary containment bin or tray to capture any potential leaks.

  • Ensure the storage area is well-ventilated and away from sources of ignition.

Step 5: Arrange for Professional Disposal

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Provide the EHS office or contractor with a complete and accurate description of the waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Segregate Waste from Incompatible Materials A->B C Step 3: Collect Waste in a Labeled, Compatible Container B->C D Step 4: Store Container in a Designated Satellite Accumulation Area C->D E Step 5: Contact EHS for Hazardous Waste Pickup D->E F Step 6: Professional Disposal (Incineration or Landfill) E->F

Figure 1. Disposal workflow for this compound.

Logical Relationship of Safety Measures

The following diagram outlines the hierarchical relationship of safety and compliance measures for chemical disposal.

A Regulatory Compliance (Local, State, Federal) B Institutional Policies (EHS Guidelines) A->B C Laboratory-Specific Standard Operating Procedures (SOPs) B->C D Individual Researcher Responsibility and Training C->D

Figure 2. Hierarchy of chemical disposal safety and compliance.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde. The procedural steps outlined below are designed to ensure safe operational handling and disposal.

Potential Hazards

Based on analogous compounds, this compound is anticipated to present the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: May cause serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2][3][4][6]

  • Harmful if Swallowed: May be harmful if ingested.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles or a face shield worn over safety glasses.To protect against potential splashes that can cause serious eye irritation.[5][6]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron.To prevent skin contact which may cause irritation.[2][6] Contaminated clothing should be removed and washed before reuse.[6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be required.To minimize inhalation of vapors or dust that may cause respiratory irritation.[1][2][6][7]
Footwear Closed-toe shoes.To protect feet from potential spills.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for the safe handling of this chemical.

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Confirm all necessary PPE is available and in good condition.

  • Handling:

    • Wear the appropriate PPE as specified in the table above.

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][6][7]

    • Avoid direct contact with skin and eyes.[6]

    • Keep the container tightly closed when not in use to prevent the release of vapors.[6]

    • After handling, wash hands and any exposed skin thoroughly with soap and water.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material (e.g., sand or vermiculite).[2]

    • Do not use combustible materials, such as paper towels, to clean up the spill.

    • Place the absorbed material into a sealed, labeled container for proper disposal.[6]

    • Ventilate the area and wash the spill site after material pickup is complete.[6][7]

Storage and Disposal Plans

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8]

  • Keep away from incompatible substances such as strong oxidizing agents and strong bases.[8]

Disposal:

  • Collect all waste containing this compound in a dedicated, properly labeled, and sealed waste container.

  • Do not mix this waste with other waste streams unless compatibility is confirmed.

  • Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations.

Experimental Workflow

Diagram 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response prep1 Verify Fume Hood Operation prep2 Inspect and Don PPE prep1->prep2 prep3 Ensure Emergency Equipment is Accessible prep2->prep3 handle1 Weigh/Measure in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Keep Container Sealed handle2->handle3 spill1 Evacuate Area handle2->spill1 Spill Occurs clean1 Segregate Waste handle3->clean1 Proceed to Cleanup clean2 Label Waste Container clean1->clean2 clean3 Decontaminate Work Area clean2->clean3 clean4 Remove and Clean PPE clean3->clean4 clean5 Wash Hands clean4->clean5 spill2 Contain Spill with Inert Material spill1->spill2 spill3 Collect and Seal in Waste Container spill2->spill3 spill4 Ventilate and Clean Area spill3->spill4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.